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  • Product: 4-Acetamido-3-hydroxybenzoic acid
  • CAS: 10098-40-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Molecular Structure and Properties of 4-Acetamido-3-hydroxybenzoic Acid

This guide provides a comprehensive technical overview of 4-Acetamido-3-hydroxybenzoic acid, a key chemical intermediate in the synthesis of novel therapeutic agents. Designed for researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Acetamido-3-hydroxybenzoic acid, a key chemical intermediate in the synthesis of novel therapeutic agents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on its molecular structure, physicochemical properties, synthesis, and biological significance, offering field-proven insights into its application.

Introduction: A Building Block for Bioactive Molecules

4-Acetamido-3-hydroxybenzoic acid (CAS No: 10098-40-5) is a substituted benzoic acid derivative with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol .[1][2] While not as extensively characterized in public literature as some common reagents, its significance lies in its role as a crucial precursor for the synthesis of more complex molecules, particularly (aminophenyl)benzothiazoles, which have demonstrated cytotoxic and antitumor activities.[2][3] Understanding the nuanced molecular characteristics of this compound is paramount for chemists and pharmacologists aiming to design and synthesize novel drug candidates.

This guide will delve into the structural details, predictable spectroscopic signatures, a viable synthetic route, and the broader context of its application in medicinal chemistry. Given the limited direct experimental data in peer-reviewed literature for this specific molecule, this guide will also draw upon comparative data from its immediate precursors and isomers to provide a robust and scientifically grounded perspective.

Molecular Structure and Physicochemical Properties

The molecular architecture of 4-Acetamido-3-hydroxybenzoic acid features a benzene ring substituted with three functional groups: a carboxylic acid group, a hydroxyl group, and an acetamido group. The positioning of these groups (4-acetamido, 3-hydroxy) dictates its chemical reactivity and potential for intermolecular interactions, which are critical for its use in synthesis and its potential biological activity.

Table 1: Physicochemical Properties of 4-Acetamido-3-hydroxybenzoic Acid and Related Compounds

Property4-Acetamido-3-hydroxybenzoic Acid4-Amino-3-hydroxybenzoic acid (Precursor)p-Acetamidobenzoic acid (Isomer)
Molecular Formula C₉H₉NO₄C₇H₇NO₃C₉H₉NO₃
Molecular Weight 195.17 g/mol [1]153.14 g/mol [4]179.17 g/mol [5]
Appearance Dark Brown to Very Dark Brown Solid[1]White to Brown powder/crystal[6]Needles or off-white powder[5]
Melting Point Data not available211-215 °C[7]256.5 °C (493.7 °F)[5]
Solubility DMSO (Slightly), Methanol (Slightly)[8]DMSO (Slightly), Methanol (Slightly), Soluble in chloroform and aqueous ethanol, Partly miscible in water[7]< 1 mg/mL at 21 °C[5]
pKa (predicted) ~4.5 (carboxylic acid), ~9.5 (phenol)4.74 (predicted)[7]Data not available

Synthesis of 4-Acetamido-3-hydroxybenzoic Acid

A robust and logical synthetic pathway to 4-Acetamido-3-hydroxybenzoic acid involves the acetylation of its corresponding amine precursor, 4-amino-3-hydroxybenzoic acid. This precursor can be synthesized from 4-hydroxy-3-nitrobenzoic acid.

Synthesis of the Precursor: 4-Amino-3-hydroxybenzoic acid

The synthesis of 4-amino-3-hydroxybenzoic acid can be achieved through the reduction of 4-hydroxy-3-nitrobenzoic acid. A common method involves catalytic hydrogenation.

Experimental Protocol:

  • To a 5-liter, 3-necked, round-bottom flask, add 160 g of 4-hydroxy-3-nitrobenzoic acid, 150 ml of concentrated hydrochloric acid, 3 liters of distilled water, and 25 g of 5% palladium on carbon.

  • Heat the reaction mixture to 95°C with vigorous stirring.

  • Introduce hydrogen gas into the reaction mixture.

  • Upon completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature under a nitrogen atmosphere.

  • Recover the catalyst by filtration. The filtrate contains the hydrochloride salt of the product.

Acetylation to 4-Acetamido-3-hydroxybenzoic Acid

The final step is the acetylation of the amino group of 4-amino-3-hydroxybenzoic acid. This is a standard transformation in organic synthesis.

Experimental Protocol:

  • Dissolve the synthesized 4-amino-3-hydroxybenzoic acid hydrochloride in a suitable solvent, such as a mixture of water and a miscible organic solvent like acetone.

  • Cool the solution in an ice bath.

  • Add a base, such as sodium bicarbonate or sodium acetate, to neutralize the hydrochloride and free the amine.

  • Slowly add acetic anhydride (1.1 to 1.5 equivalents) to the stirred solution while maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • The product may precipitate out of the solution. If not, the product can be isolated by acidification of the solution to precipitate the carboxylic acid, followed by filtration, washing with cold water, and drying.

Synthesis_Workflow Start 4-hydroxy-3-nitrobenzoic acid Precursor 4-amino-3-hydroxybenzoic acid Start->Precursor  Reduction (H₂, Pd/C)   FinalProduct 4-Acetamido-3-hydroxybenzoic acid Precursor->FinalProduct  Acetylation (Acetic Anhydride)  

Caption: Synthetic pathway to 4-Acetamido-3-hydroxybenzoic acid.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, the phenolic hydroxyl proton, the carboxylic acid proton, and the methyl protons of the acetyl group. The aromatic region will be complex due to the substitution pattern, likely showing three coupled protons. The protons of the hydroxyl and carboxylic acid groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration. The amide proton will also be a singlet, and the methyl group will be a sharp singlet at around 2.1-2.2 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. This includes the carbonyl carbons of the carboxylic acid and the amide, the methyl carbon of the acetyl group, and the six aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • A broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • Another O-H stretching band from the phenolic hydroxyl group around 3200-3600 cm⁻¹.

  • A C=O stretching band from the carboxylic acid around 1700-1725 cm⁻¹.

  • Another C=O stretching band (Amide I) from the acetamido group around 1650-1680 cm⁻¹.

  • An N-H bending band (Amide II) around 1510-1550 cm⁻¹.

  • C-O stretching bands for the carboxylic acid and phenol.

  • Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 195. Key fragmentation patterns would likely involve the loss of water (m/z 177), the loss of the acetyl group (CH₃CO, m/z 152), and the loss of the carboxylic acid group (COOH, m/z 150).

Spectroscopic_Analysis_Logic Molecule 4-Acetamido-3-hydroxybenzoic Acid NMR NMR Spectroscopy (¹H and ¹³C) Molecule->NMR Proton & Carbon Skeleton IR IR Spectroscopy Molecule->IR Functional Groups MS Mass Spectrometry Molecule->MS Molecular Weight & Fragmentation Structure Molecular Structure Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Integrated approach for structural elucidation.

Biological Significance and Applications

The primary documented application of 4-Acetamido-3-hydroxybenzoic acid is as a reactant in the synthesis of 2-(4-aminophenyl)benzothiazoles.[2][3] These resulting compounds have been investigated for their potent and selective antitumor properties, particularly against breast cancer cell lines.[9] The benzothiazole moiety is a well-known pharmacophore, and substitutions on the phenyl ring, derived from intermediates like 4-Acetamido-3-hydroxybenzoic acid, are crucial for modulating the biological activity, selectivity, and pharmacokinetic properties of the final compounds.

The mechanism of action for many hydroxybenzoic acid derivatives involves the modulation of inflammatory pathways and the inhibition of enzymes involved in disease progression.[4] For instance, some derivatives exhibit anti-inflammatory effects by inhibiting the NLRP3 inflammasome.[4] While the direct biological activity of 4-Acetamido-3-hydroxybenzoic acid is not well-documented, its structural motifs suggest that its derivatives could interact with various biological targets.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 4-Acetamido-3-hydroxybenzoic acid is not widely available. However, based on the known hazards of its precursor, 4-amino-3-hydroxybenzoic acid, and related substituted benzoic acids, appropriate precautions should be taken.

Potential Hazards:

  • Harmful if swallowed.[10]

  • Causes skin irritation.[10]

  • Causes serious eye irritation.[10]

  • May cause respiratory irritation.[10]

Recommended Handling Procedures:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

4-Acetamido-3-hydroxybenzoic acid serves as a valuable, though not extensively characterized, intermediate in medicinal chemistry. Its molecular structure is primed for the synthesis of complex, biologically active molecules, most notably antitumor benzothiazole derivatives. While direct experimental data is limited, a comprehensive understanding of its properties and reactivity can be constructed through an analysis of its functional groups and comparison with closely related compounds. This guide provides a foundational understanding for researchers and drug development professionals looking to utilize this compound in their synthetic and therapeutic discovery efforts.

References

  • Kashiyama, E., et al. (1999). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Journal of Medicinal Chemistry, 42, 4172. Available at: [Link]

  • PubChem. 4-Amino-3-hydroxybenzoic acid. Available at: [Link]

  • Pharmaffiliates. 4-Acetamido-3-hydroxybenzoic Acid, CAS No : 10098-40-5. Available at: [Link]

  • PubChemLite. 4-acetamido-3-hydroxybenzoic acid (C9H9NO4). Available at: [Link]

  • mVOC 4.0. 4-hydroxybenzoic Acid. Available at: [Link]

  • PubChem. GHS Classification for 4-Amino-3-hydroxybenzoic acid. Available at: [Link]

  • PubMed. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Available at: [Link]

  • ResearchGate. Thermodynamic properties of sublimation of the ortho and meta isomers of acetoxy and acetamido benzoic acids. Available at: [Link]

  • ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Available at: [Link]

  • IOSR Journal. Synthesis, Characterization and Biological Evaluation of Some Benzothiazole Derivatives. Available at: [Link]

  • PubChem. p-Acetamidobenzoic acid. Available at: [Link]

  • Jetir.Org. Synthesis and characterization of some novel benzothiazole derivatives. Available at: [Link]

  • DOI. Thermodynamic properties of isomeric iso-butoxybenzoic acids: Experimental and theoretical study. Available at: [Link]

  • ResearchGate. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Available at: [Link]

  • PubChem. Benzoic Acid. Available at: [Link]

  • Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Available at: [Link]

  • Exposome-Explorer. 4-Hydroxybenzoic acid (Compound). Available at: [Link]

  • ResearchGate. Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. Available at: [Link]

  • ResearchGate. NMR spectrum of the product 4-hydroxybenzoic acid. Available at: [Link]

  • The Royal Society of Chemistry. SUPPLEMENTARY MATERIAL Analysis summary for 4-hydroxybenzoic acid-d4. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 4-Hydroxybenzoic acid. Available at: [Link]

  • ACS Publications. Structural, Electronic, and Optical Properties of Monoclinic Pharmaceutical Crystals: A DFT Study of Salicylic Acid, Acetylsalicylic Acid, Acetaminophen, and Ibuprofen. Available at: [Link]

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Exploratory

A Technical Guide to the Solubility of 4-Acetamido-3-hydroxybenzoic Acid in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-Acetamido-3-hydroxybenzoic acid in organic solvents. Designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-Acetamido-3-hydroxybenzoic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, predictive analysis based on molecular structure, and detailed experimental protocols for precise solubility determination.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) in various solvents is a cornerstone of drug development and manufacturing. It directly influences key processes such as synthesis, purification, crystallization, and formulation.[1] 4-Acetamido-3-hydroxybenzoic acid, a substituted benzoic acid derivative, presents a unique solubility profile owing to its combination of functional groups: a carboxylic acid, a hydroxyl group, and an acetamido group. These moieties allow for a range of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which govern its solubility in different solvent systems. Understanding and quantifying this solubility is paramount for optimizing reaction conditions, selecting appropriate recrystallization solvents for purification, and developing stable and bioavailable drug formulations.

Physicochemical Properties of 4-Acetamido-3-hydroxybenzoic Acid: A Predictive Overview

Table 1: Physicochemical Properties of 4-Acetamido-3-hydroxybenzoic Acid and Related Compounds

Property4-Acetamido-3-hydroxybenzoic Acid (Predicted)4-Acetamidobenzoic Acid[2][3][4]4-Hydroxybenzoic Acid[5][6]
Molecular Formula C₉H₉NO₄C₉H₉NO₃C₇H₆O₃
Molecular Weight 195.17 g/mol 179.17 g/mol 138.12 g/mol
Melting Point (°C) Likely >200 (by structural analogy)259-262 (decomposes)214.5
pKa (Predicted) ~4-5 (carboxylic acid), ~9-10 (phenol)4.284.54
logP (Predicted) ~1.0 - 1.51.311.58

The presence of both hydrogen bond donors (-OH, -NH, -COOH) and acceptors (C=O, -OH) suggests that 4-Acetamido-3-hydroxybenzoic acid will exhibit a preference for polar organic solvents capable of hydrogen bonding. The acetamido group, while polar, also introduces a degree of non-polar character, which may afford some solubility in less polar environments.

Qualitative and Analogous Solubility Data

Direct, quantitative solubility data for 4-Acetamido-3-hydroxybenzoic acid in a range of organic solvents is sparse. However, available information and data from structural isomers and analogues provide valuable insights into its likely solubility profile.

Table 2: Summary of Known and Inferred Solubility of 4-Acetamido-3-hydroxybenzoic Acid and Its Analogs

CompoundSolventSolubilitySource
4-Acetamido-3-hydroxybenzoic Acid Dimethylformamide (DMF)Soluble[1]
Dimethyl sulfoxide (DMSO)Slightly Soluble[3]
MethanolSlightly Soluble[3]
4-Acetamidobenzoic Acid (Isomer) EthanolSoluble[7]
MethanolAlmost Transparent Solution
WaterInsoluble (<0.1 g/100 mL)[4][7]
EtherInsoluble[7]
4-Hydroxybenzoic Acid (Analog) AlcoholsSoluble[5]
AcetoneSoluble[5][8]
EtherSoluble[8]
ChloroformSlightly Soluble[8]
3-Hydroxyanthranilic Acid (Analog) Ether, Chloroform, AlcoholsSoluble[9]
DMSOSoluble (25 mg/mL)[10]

Based on this comparative data, it is reasonable to predict that 4-Acetamido-3-hydroxybenzoic acid will exhibit moderate to good solubility in polar aprotic solvents like DMF and DMSO, and in polar protic solvents such as methanol and ethanol. Its solubility is expected to be lower in less polar solvents like ethyl acetate and significantly limited in non-polar solvents such as hexane and toluene.

Theoretical Framework: Factors Governing Solubility

The dissolution of a crystalline solid into a liquid solvent is a thermodynamically driven process. The overall Gibbs free energy of the system must decrease for dissolution to occur. This process can be conceptually broken down into three stages, as illustrated in the following diagram.

G cluster_2 Solution Solute_Crystal Solute-Solute Interactions Solvated_Solute Solute-Solvent Interactions Solute_Crystal->Solvated_Solute ΔH_lattice (Endothermic) Solvent_Bulk Solvent-Solvent Interactions Solvent_Bulk->Solvated_Solute ΔH_solvation (Exothermic)

Caption: Thermodynamic cycle of dissolution.

For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. The principle of "like dissolves like" is a useful heuristic; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of solvents, their hydrogen bonding capability, and their dielectric constant are all critical parameters.[11]

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of comprehensive published data, experimental determination of the solubility of 4-Acetamido-3-hydroxybenzoic acid is essential for any practical application. The equilibrium shake-flask method is a reliable and widely accepted technique for determining thermodynamic solubility.

Workflow for Equilibrium Solubility Determination

The following diagram outlines the key steps in the experimental workflow.

G A 1. Preparation of Saturated Solution B 2. Equilibration A->B Add excess solid to solvent C 3. Phase Separation B->C Agitate at constant temperature (e.g., 24-48 hours) D 4. Sample Dilution C->D Centrifuge or filter to remove undissolved solid E 5. Quantitative Analysis (HPLC/UV-Vis) D->E Dilute supernatant with mobile phase or appropriate solvent F 6. Solubility Calculation E->F Determine concentration from calibration curve

Caption: Experimental workflow for solubility measurement.

Detailed Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-Acetamido-3-hydroxybenzoic acid to a series of vials, each containing a known volume of the selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, DMF, DMSO).

    • The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To separate the saturated supernatant from the excess solid, either centrifuge the vials at a high speed or filter the solution using a syringe filter (e.g., 0.22 µm PTFE for organic solvents). This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

  • Sample Preparation for Analysis:

    • Carefully pipette a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method. The diluent should ideally be the mobile phase for HPLC analysis or the same solvent for UV-Vis spectroscopy to avoid precipitation.

  • Quantitative Analysis:

    • High-Performance Liquid Chromatography (HPLC): This is the preferred method for its specificity and sensitivity.

      • Develop a validated HPLC method with a suitable column (e.g., C18) and mobile phase.

      • Prepare a series of standard solutions of 4-Acetamido-3-hydroxybenzoic acid of known concentrations to construct a calibration curve.

      • Inject the diluted sample and determine its concentration by interpolating from the calibration curve.[12]

    • UV-Vis Spectrophotometry: A simpler and faster alternative if the compound has a distinct chromophore and no interfering substances are present.

      • Determine the λmax of 4-Acetamido-3-hydroxybenzoic acid in the chosen solvent.

      • Prepare a calibration curve by measuring the absorbance of a series of standard solutions at the λmax.

      • Measure the absorbance of the diluted sample and calculate its concentration.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

Conclusion and Future Perspectives

This technical guide has synthesized the available information on the solubility of 4-Acetamido-3-hydroxybenzoic acid in organic solvents. While direct quantitative data is limited, a predictive analysis based on its molecular structure and the properties of analogous compounds suggests a preference for polar organic solvents. For any application requiring precise solubility values, the detailed experimental protocol provided herein offers a robust framework for their determination. Future work should focus on the systematic experimental measurement of the solubility of this compound in a diverse range of pharmaceutically relevant solvents at various temperatures. Such data would be invaluable for the continued development and optimization of processes involving 4-Acetamido-3-hydroxybenzoic acid.

References

  • PubChem. 4-Acetamidobenzoic acid. National Center for Biotechnology Information. [Link]

  • Demont, E. H., et al. (2017). Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins. Journal of Medicinal Chemistry, 60(15), 6673–6693. [Link]

  • Wikipedia. 3-Hydroxyanthranilic acid. [Link]

  • IndiaMART. Hydroxybenzoic Acid in Mumbai. [Link]

  • Google Patents. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
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  • ResearchGate. Purification and identification of secondary metabolites from marine derived Streptomyces rochei 6CM016 and their antimicrobial activities. [Link]

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  • PubMed Central. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. [Link]

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Foundational

An In-depth Technical Guide to the Potential Isomers of 4-Acetamido-3-hydroxybenzoic Acid: Identification, Separation, and Characterization

Abstract 4-Acetamido-3-hydroxybenzoic acid is a valuable chemical intermediate, notably utilized as a reactant in the synthesis of (aminophenyl)benzothiazoles which exhibit cytotoxic and antitumor activities.[1] As with...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Acetamido-3-hydroxybenzoic acid is a valuable chemical intermediate, notably utilized as a reactant in the synthesis of (aminophenyl)benzothiazoles which exhibit cytotoxic and antitumor activities.[1] As with any trisubstituted benzene derivative, its synthesis can potentially yield a variety of constitutional isomers. In the context of drug development and materials science, the presence of undesired isomers can drastically alter a product's efficacy, safety, and physical properties.[2] This guide provides a comprehensive framework for researchers and drug development professionals to understand, identify, and resolve the analytical challenges posed by the potential isomers of 4-Acetamido-3-hydroxybenzoic acid. We will delve into the structural possibilities, predict their physicochemical distinctions, and present robust analytical workflows for their separation and definitive identification.

The Imperative of Isomer Analysis

Isomers are molecules that share the same molecular formula but possess different arrangements of atoms.[3] This structural variance, even when subtle, can lead to profound differences in biological activity, toxicity, and material characteristics. In pharmaceutical development, one isomer of a compound may be a potent therapeutic agent, while another could be inactive or even harmful.[2] Therefore, the ability to separate and unequivocally identify all potential isomers of a target molecule like 4-Acetamido-3-hydroxybenzoic acid is not merely an academic exercise; it is a critical component of quality control, process optimization, and regulatory compliance. This guide is structured to address this challenge head-on, moving from theoretical identification to practical analytical strategies.

Constitutional Isomers of Acetamidohydroxybenzoic Acid

The subject molecule, 4-Acetamido-3-hydroxybenzoic acid, has the molecular formula C₉H₉NO₄. Its constitutional isomers are defined by the different possible arrangements of the three functional groups—carboxylic acid (-COOH), hydroxyl (-OH), and acetamido (-NHCOCH₃)—on the benzene ring.[4][5]

By fixing the carboxylic acid group at position C1 of the benzene ring, we can systematically identify ten unique constitutional isomers. The target molecule is highlighted for reference.

Isomer No.IUPAC NamePredicted Distinguishing Features
1 2-Acetamido-3-hydroxybenzoic acidPotential for strong intramolecular H-bonding between C1-carboxyl and C2-acetamido groups.
2 2-Acetamido-4-hydroxybenzoic acidOrtho-acetamido group influences carboxyl acidity; para-hydroxyl group participates in resonance.
3 2-Acetamido-5-hydroxybenzoic acidSteric hindrance from ortho-acetamido group.
4 3-Acetamido-2-hydroxybenzoic acidStrong intramolecular H-bonding between C1-carboxyl and C2-hydroxyl (similar to salicylic acid).
5 3-Acetamido-4-hydroxybenzoic acidIntramolecular H-bonding between C3-acetamido and C4-hydroxyl groups is possible.
6 3-Acetamido-5-hydroxybenzoic acidMeta-substitution pattern minimizes direct resonance interaction between all three groups.
7 4-Acetamido-3-hydroxybenzoic acid (Target Molecule) Intramolecular H-bonding between C3-hydroxyl and C4-acetamido groups.
8 4-Acetamido-2-hydroxybenzoic acidStrong intramolecular H-bonding between C1-carboxyl and C2-hydroxyl groups.
9 5-Acetamido-2-hydroxybenzoic acidStrong intramolecular H-bonding between C1-carboxyl and C2-hydroxyl groups.
10 5-Acetamido-3-hydroxybenzoic acidMeta-substitution pattern relative to the carboxyl group.

G Target Target I1 I1 Target->I1 Positional Isomer I2 I2 Target->I2 Positional Isomer I3 I3 Target->I3 Positional Isomer I4 I4 Target->I4 Positional Isomer I5 I5 Target->I5 Positional Isomer I6 I6 Target->I6 Positional Isomer I8 I8 Target->I8 Positional Isomer I9 I9 Target->I9 Positional Isomer I10 I10 Target->I10 Positional Isomer

Analytical Strategy: A Self-Validating Workflow

The effective separation and identification of these closely related positional isomers requires a multi-technique approach. Due to their similar physicochemical properties, a robust analytical workflow must be established to ensure accurate and reliable characterization.[6]

G Start Isomer Mixture Sample HPLC HPLC Method Development (Column & Mobile Phase Screening) Start->HPLC Separation Chromatographic Separation HPLC->Separation LCMS LC-MS Analysis (Confirm MW of Peaks) Separation->LCMS Fraction Fraction Collection (Isolate Individual Isomers) Separation->Fraction End Identified Isomers LCMS->End NMR NMR Spectroscopy (¹H, ¹³C, 2D) Definitive Structure Elucidation Fraction->NMR NMR->End

Chromatographic Separation: The Core of Resolution

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating positional isomers.[2][7] The primary challenge lies in selecting a stationary phase (column) that can differentiate the subtle structural variations.

Expertise in Column Selection:

  • Starting Point (C18): A standard C18 column provides general hydrophobic retention. While it may separate some isomers, its shape selectivity is often insufficient for resolving all ten compounds.

  • Enhanced Aromatic Selectivity (Phenyl and PFP Columns): For aromatic positional isomers, columns with phenyl-based stationary phases are often the go-to choice.[6] These columns offer multiple interaction modes, including hydrophobic, π-π, and dipole-dipole interactions, which are highly sensitive to the electron density and geometry of the benzene ring substituents. A Pentafluorophenyl (PFP) column further enhances these interactions, providing unique selectivity.

  • Shape Selectivity (Biphenyl and PGC Columns): Biphenyl phases can offer increased resolution for structurally similar aromatic compounds.[8] For particularly challenging separations, Porous Graphitic Carbon (PGC) columns provide exceptional shape selectivity based on the planarity of the molecule, recognizing the steric differences between isomers.[9]

Protocol: HPLC Method Development for Isomer Separation

  • System Preparation:

    • HPLC System: A UHPLC or HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

    • Solvents: Use HPLC-grade acetonitrile (ACN), methanol (MeOH), and water. Prepare mobile phase additives like formic acid or acetic acid (0.1% v/v) to control the ionization state of the carboxylic acid and improve peak shape.

  • Column Screening:

    • Rationale: The goal is to screen columns with different selectivities to find the one that provides the best resolution for the most isomers.

    • Procedure:

      • Equilibrate a Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 2.6 µm) with a starting mobile phase of 95:5 Water (0.1% Formic Acid) : ACN.

      • Inject a standard mixture of the synthesized material.

      • Run a linear gradient from 5% to 95% ACN over 15 minutes.

      • Hold at 95% ACN for 3 minutes.

      • Return to initial conditions and re-equilibrate for 5 minutes.

      • Repeat the process with a PFP column and a Biphenyl column.

  • Mobile Phase Optimization:

    • Rationale: The choice of organic modifier (ACN vs. MeOH) and the gradient profile can significantly alter selectivity. Methanol, being a protic solvent, can form different hydrogen bonds with the analytes compared to the aprotic acetonitrile, sometimes reversing elution order or improving resolution.[8]

    • Procedure:

      • Using the best column identified in the screening step, repeat the gradient run using MeOH as the organic modifier instead of ACN.

      • Compare the chromatograms from the ACN and MeOH runs. Note any changes in resolution and elution order.

      • Fine-tune the gradient slope. If isomers are co-eluting early, use a shallower gradient at the beginning. If they co-elute late, extend the gradient time.

  • Final Method Validation (Self-Validation):

    • The protocol is self-validating because the optimal method is the one that demonstrably provides baseline resolution (Rs > 1.5) for the maximum number of observed peaks. The PDA detector adds a layer of trust by allowing for peak purity analysis, ensuring that a single chromatographic peak corresponds to a single component.

Spectroscopic Identification: Definitive Characterization

While chromatography separates the isomers, spectroscopy provides the definitive structural identification.

Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) is crucial. All constitutional isomers will have the identical mass-to-charge ratio (m/z), making MS alone incapable of differentiation.[7][8] However, LC-MS confirms that each separated chromatographic peak corresponds to a compound with the correct molecular weight for an acetamidohydroxybenzoic acid isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for elucidating the structure of organic molecules, including positional isomers. After isolating each isomer via preparative HPLC or fraction collection, ¹H and ¹³C NMR spectra are acquired.

  • ¹H NMR: The key to identification lies in the aromatic region (typically 6.5-8.5 ppm). The substitution pattern on the benzene ring dictates the number of distinct proton signals, their chemical shifts, and their coupling patterns (multiplicity). For example:

    • A 1,2,3-trisubstituted pattern will result in a different set of multiplets than a 1,2,4- or 1,3,5-pattern.

    • The specific chemical shifts will be influenced by the electron-donating (-OH, -NHCOCH₃) or electron-withdrawing (-COOH) nature of the adjacent groups.

  • ¹³C NMR: The number of signals in the ¹³C NMR spectrum will indicate the symmetry of the molecule. Each unique carbon atom will produce a distinct signal.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment, 2D NMR experiments are invaluable. They reveal correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assembly of the molecular structure piece by piece.

Conclusion

The comprehensive analysis of potential isomers of 4-Acetamido-3-hydroxybenzoic acid is a critical step in ensuring the quality, safety, and efficacy of any downstream product. A systematic approach, beginning with the theoretical identification of all 10 constitutional isomers, forms the basis of a robust analytical strategy. This strategy is anchored by the power of HPLC for physical separation, leveraging columns with aromatic and shape-selective properties. The subsequent structural elucidation using NMR provides the unequivocal proof of identity required for rigorous scientific research and drug development. By integrating these methodologies, researchers can navigate the complexities of isomerism with confidence and integrity.

References

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
  • Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1).
  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • Cai, Y., et al. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[10]arene Stationary Phase. ACS Applied Materials & Interfaces. Available at:

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19266, p-Acetamidobenzoic acid.
  • Wizeprep. (2021). How to Identify Constitutional Isomers | College Organic Chemistry Simplified.
  • Google Patents. (2016). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • Juurlink, B., et al. (2018). Structures of the isomers of dihydroxybenzoic acid. ResearchGate.
  • Thermo Fisher Scientific. Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection.
  • Master Organic Chemistry. (2018). Types Of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers.
  • ChemicalBook. (2023). 4-Acetamido-3-hydroxybenzoic acid | 10098-40-5.
  • Guiochon, G., et al. (2000). Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography. ResearchGate.
  • Thomas, T. H., et al. (2021). Positional and Conformational Isomerism in Hydroxybenzoic Acid: A Core-Level Study and Comparison with Phenol and Benzoic. The Journal of Physical Chemistry A.
  • Chemistry Steps. Constitutional Isomers with Practice Problems.
  • ChemTeacher Phil. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses. YouTube.
  • PrepChem.com. Preparation of 4-amino-3-hydroxybenzoic acid.
  • Hulet, R. (2021). ALEKS: Identifying constitutional isomers. YouTube.
  • Google Patents. (1982). US4354038A - Process for the preparation of 3-hydroxybenzoic acid.
  • The Organic Chemistry Tutor. (2018). Constitutional Isomers. YouTube.
  • Quora. (2017). Why is 3 hydroxy benzoic acid more acidic than 4 hydroxy benzoic acid?.
  • Alchem.Pharmtech. CAS 10098-40-5 | 4-Acetamido-3-hydroxybenzoic acid.

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Protocols & Analytical Methods

Method

Synthesis of 4-Acetamido-3-hydroxybenzoic Acid: An Application Note and Laboratory Protocol

This document provides a comprehensive guide for the synthesis of 4-Acetamido-3-hydroxybenzoic acid, a valuable building block in medicinal chemistry and drug development. The protocol herein is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 4-Acetamido-3-hydroxybenzoic acid, a valuable building block in medicinal chemistry and drug development. The protocol herein is designed for researchers, scientists, and professionals in the field, offering a detailed, two-step synthetic route with in-depth explanations of the experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

The synthesis commences with the reduction of 4-nitro-3-hydroxybenzoic acid to form the key intermediate, 4-amino-3-hydroxybenzoic acid. This is followed by a selective N-acetylation to yield the final product. This guide emphasizes safety, efficiency, and robust analytical characterization to ensure the integrity of the synthesized compound.

Reaction Scheme

Synthesis_Workflow cluster_step1 Step 1: Reduction of Nitro Group cluster_step2 Step 2: N-Acetylation 4-nitro-3-hydroxybenzoic_acid 4-nitro-3-hydroxybenzoic acid 4-amino-3-hydroxybenzoic_acid 4-amino-3-hydroxybenzoic acid 4-nitro-3-hydroxybenzoic_acid->4-amino-3-hydroxybenzoic_acid  Sn, conc. HCl  Heat 4-Acetamido-3-hydroxybenzoic_acid 4-Acetamido-3-hydroxybenzoic acid 4-amino-3-hydroxybenzoic_acid->4-Acetamido-3-hydroxybenzoic_acid  Acetic Anhydride  Heat acetic_anhydride Acetic Anhydride

Caption: Two-step synthesis of 4-Acetamido-3-hydroxybenzoic acid.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGradeSupplier
4-nitro-3-hydroxybenzoic acid≥98%Sigma-Aldrich
Tin (Sn), granularReagentAlfa Aesar
Hydrochloric acid (HCl), concentrated37%Fisher Scientific
Acetic anhydride≥99%Merck
Sodium acetateAnhydrousJ.T. Baker
Ethanol95%Decon Labs
Deionized water-In-house
Round-bottom flasks-VWR
Reflux condenser-Kimble
Heating mantle-Glas-Col
Magnetic stirrer and stir bars-Fisher Scientific
Büchner funnel and filter flask-Pyrex
Melting point apparatus-Mel-Temp
FT-IR Spectrometer-PerkinElmer
NMR Spectrometer400 MHzBruker

Experimental Protocol

Part 1: Synthesis of 4-amino-3-hydroxybenzoic acid

This step involves the reduction of the nitro group of 4-nitro-3-hydroxybenzoic acid to an amino group using tin metal in the presence of concentrated hydrochloric acid. This classic method, known as the Bechamp reduction, is effective for the reduction of aromatic nitro compounds.

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 10 g of 4-nitro-3-hydroxybenzoic acid and 200 mL of concentrated hydrochloric acid.

  • While stirring, slowly add 30 g of granular tin to the mixture. The addition should be done in portions to control the exothermic reaction.

  • Heat the reaction mixture on a water bath with continuous stirring. The progress of the reaction can be monitored by the dissolution of the tin and a change in the color of the solution.

  • Once the reaction is complete (typically after 2-3 hours), a precipitate of the double tin salt of the amino acid will form. Cool the mixture to room temperature and filter the precipitate using a Büchner funnel.

  • Dissolve the collected precipitate in 200 mL of warm deionized water.

  • To remove the tin, pass hydrogen sulfide gas through the solution until the precipitation of tin sulfide is complete. (Caution: This step must be performed in a well-ventilated fume hood as hydrogen sulfide is highly toxic).

  • Filter off the tin sulfide precipitate by gravity filtration.

  • Concentrate the filtrate by heating on a water bath until crystals of the hydrochloride salt of 4-amino-3-hydroxybenzoic acid begin to appear.

  • Cool the concentrated solution in an ice bath to maximize crystallization.

  • Filter the hydrochloride salt and dissolve it in a minimal amount of warm deionized water.

  • Precipitate the free 4-amino-3-hydroxybenzoic acid by adding a concentrated solution of sodium acetate until the pH is neutralized.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and recrystallize from hot water or dilute ethanol to obtain pure 4-amino-3-hydroxybenzoic acid.[1]

  • Dry the purified product in a vacuum oven. The expected yield is approximately 60%.[1]

Part 2: Synthesis of 4-Acetamido-3-hydroxybenzoic acid

In this final step, the amino group of 4-amino-3-hydroxybenzoic acid is selectively acetylated using acetic anhydride to form the desired amide. The phenolic hydroxyl group is less reactive under these conditions, allowing for selective N-acetylation.

Procedure:

  • In a 250 mL round-bottom flask, suspend the dried 4-amino-3-hydroxybenzoic acid (e.g., 5 g) in 50 mL of deionized water.

  • To this suspension, add a stoichiometric equivalent of acetic anhydride slowly with vigorous stirring. A slight excess (1.1 equivalents) of acetic anhydride can be used to ensure complete reaction.

  • Gently heat the mixture to 50-60°C on a water bath for approximately 30 minutes with continuous stirring.

  • After the reaction period, cool the flask in an ice bath to induce crystallization of the product.

  • Collect the crude 4-Acetamido-3-hydroxybenzoic acid by vacuum filtration and wash the solid with a small amount of cold deionized water.

  • For purification, recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture.[2] Dissolve the solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to form pure crystals.[3][4][5][6]

  • Filter the purified crystals, wash with a small amount of cold ethanol-water, and dry under vacuum.

Characterization

The identity and purity of the synthesized 4-Acetamido-3-hydroxybenzoic acid should be confirmed by the following analytical techniques:

  • Appearance: A white to off-white crystalline solid.

  • Melting Point: Determine the melting point of the purified product. A sharp melting point close to the literature value indicates high purity.

  • FT-IR Spectroscopy: The IR spectrum should show characteristic peaks for the amide C=O stretch (around 1660 cm⁻¹), N-H stretch (around 3300 cm⁻¹), O-H stretch of the carboxylic acid and phenol (broad, around 3000-3400 cm⁻¹), and the carboxylic acid C=O stretch (around 1700 cm⁻¹).

  • ¹H NMR Spectroscopy: The proton NMR spectrum (in a suitable deuterated solvent like DMSO-d₆) should display distinct signals for the aromatic protons, the acetyl methyl protons (a singlet around 2.1 ppm), the amide N-H proton, the phenolic O-H proton, and the carboxylic acid proton.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule, including the two carbonyl carbons (amide and carboxylic acid), the aromatic carbons, and the acetyl methyl carbon.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated hydrochloric acid is highly corrosive and should be handled with extreme care.

  • Acetic anhydride is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

  • Hydrogen sulfide is a highly toxic and flammable gas. All manipulations involving H₂S must be conducted in a certified fume hood.

  • Handle all organic solvents in a well-ventilated area, away from ignition sources.

References

  • PrepChem.com. Preparation of 4-amino-3-hydroxybenzoic acid. Retrieved from [Link]

  • Google Patents. US4354038A - Process for the preparation of 3-hydroxybenzoic acid.
  • PubChem. 4-Amino-3-hydroxybenzoic acid. Retrieved from [Link]

  • YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]

  • University of the West Indies. Experiment 12. Preparation of 4-acetoxybenzoic acid. Retrieved from [Link]

  • Google Patents. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • ResearchGate. NMR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]

  • Florida A&M University. (2016, September 27). Lab Report Recrystallization. Retrieved from [Link]

  • YouTube. (2024, February 22). Acylation of an amine using acetic anhydride. Retrieved from [Link]

  • YouTube. (2022, November 1). Recrystallisation of benzoic acid. Retrieved from [Link]

  • Wikipedia. 4-Hydroxybenzoic acid. Retrieved from [Link]

  • YouTube. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved from [Link]

  • PubChem. 4-Hydroxybenzoic Acid. Retrieved from [Link]

  • University of Wisconsin-Madison. Recrystallization of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b).... Retrieved from [Link]

  • The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

  • Wiley Online Library. Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Retrieved from [Link]

  • Cheméo. Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). Retrieved from [Link]

  • PubChem. 4-Hydroxy-3-methylbenzoic acid. Retrieved from [Link]

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Application

4-Acetamido-3-hydroxybenzoic acid as a reactant in the preparation of (aminophenyl)benzothiazoles

Application Note & Protocol Strategic Synthesis of Bioactive (Aminophenyl)benzothiazoles Utilizing 4-Acetamido-3-hydroxybenzoic Acid as a Key Precursor Audience: Researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Synthesis of Bioactive (Aminophenyl)benzothiazoles Utilizing 4-Acetamido-3-hydroxybenzoic Acid as a Key Precursor

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of substituted (aminophenyl)benzothiazoles, a class of compounds with significant therapeutic potential, particularly as anticancer agents.[1][2][3][4] We detail a robust, two-step synthetic pathway that utilizes 4-acetamido-3-hydroxybenzoic acid as a strategic starting material. The protocol leverages a classical condensation reaction with 2-aminothiophenol, followed by a straightforward deprotection step. The rationale behind the choice of reagents, reaction conditions, and the underlying chemical mechanisms are thoroughly discussed to provide researchers with a field-proven methodology for accessing these valuable molecular scaffolds.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, is a privileged scaffold in medicinal chemistry.[5][6] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][7][8]

Among the vast library of benzothiazole derivatives, 2-(4-aminophenyl)benzothiazoles have garnered substantial interest due to their potent and selective antitumor properties.[2] These compounds have shown remarkable efficacy against various cancer cell lines, including breast, ovarian, lung, and renal cancers.[2] The synthesis of these molecules, therefore, represents a critical step in the discovery and development of novel cancer therapeutics.[1][3]

This guide focuses on a reliable synthetic route starting from 4-acetamido-3-hydroxybenzoic acid. This precursor is strategically advantageous as the acetamido group serves as an effective protecting group for the more reactive amino functionality, preventing unwanted side reactions during the initial benzothiazole ring formation.

The Chemical Rationale: A Two-Step Pathway

The synthesis is logically divided into two primary stages:

  • Condensation & Cyclization: Formation of the benzothiazole ring by reacting 4-acetamido-3-hydroxybenzoic acid with 2-aminothiophenol.

  • Deprotection: Removal of the acetyl group to unveil the target primary amine.

Mechanism of Benzothiazole Formation

The core of this synthesis is the condensation reaction between a carboxylic acid and an o-aminothiophenol. This reaction is typically promoted by a dehydrating agent or catalyst, such as polyphosphoric acid (PPA).[9][10] PPA serves a dual role: it acts as a Brønsted acid to activate the carbonyl group of the carboxylic acid and as a powerful dehydrating medium to drive the reaction towards cyclization.

The proposed mechanism involves the following key steps:

  • Activation: The carbonyl oxygen of the benzoic acid is protonated by PPA, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack (Amide Formation): The amino group of 2-aminothiophenol attacks the activated carbonyl carbon, forming a tetrahedral intermediate which then collapses to form an amide linkage.

  • Intramolecular Cyclization: The nucleophilic thiol group attacks the amide carbonyl carbon.

  • Dehydration: A molecule of water is eliminated to form the stable, aromatic benzothiazole ring.

G cluster_reactants Reactants cluster_process Reaction Pathway Reactant1 4-Acetamido-3-hydroxybenzoic Acid Activation Carbonyl Activation (via PPA) Reactant1->Activation PPA, Heat Reactant2 2-Aminothiophenol Reactant2->Activation PPA, Heat Attack1 Nucleophilic Attack (Amine on Carbonyl) Activation->Attack1 Intermediate Amide Intermediate Attack1->Intermediate Cyclization Intramolecular Cyclization (Thiol on Carbonyl) Intermediate->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration Product N-(4-(benzo[d]thiazol-2-yl)- 2-hydroxyphenyl)acetamide Dehydration->Product

Caption: Mechanism for PPA-catalyzed benzothiazole formation.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Polyphosphoric acid is corrosive and hygroscopic; handle with care.

Protocol 1: Synthesis of N-(4-(benzo[d]thiazol-2-yl)-2-hydroxyphenyl)acetamide

This protocol describes the condensation of 4-acetamido-3-hydroxybenzoic acid with 2-aminothiophenol.

Materials & Equipment:

  • 4-Acetamido-3-hydroxybenzoic acid

  • 2-Aminothiophenol

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Deionized water

  • Ethanol

  • Round-bottom flask (100 mL) with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Beakers, graduated cylinders, Buchner funnel, and filter paper

Procedure:

  • Reagent Setup: In a 100 mL round-bottom flask, combine 4-acetamido-3-hydroxybenzoic acid (1.95 g, 10 mmol) and 2-aminothiophenol (1.25 g, 10 mmol).

  • Catalyst Addition: Carefully add polyphosphoric acid (~20 g) to the flask. The mixture will become a thick, stirrable slurry. Rationale: PPA acts as both the solvent and the catalyst for this condensation reaction.[9][10]

  • Reaction: Heat the mixture to 140-150°C with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).

  • Workup - Quenching: After the reaction is complete, allow the flask to cool to approximately 80-90°C. Carefully and slowly pour the reaction mixture into a beaker containing ice-cold water (~200 mL) while stirring vigorously. A precipitate will form.

  • Workup - Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous suspension until the pH is neutral (~7). This step neutralizes the acidic PPA.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Purification: Wash the crude product on the filter with copious amounts of cold deionized water. Recrystallize the solid from hot ethanol to yield the pure product as a crystalline solid.

  • Drying & Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Hydrolysis to 2-(4-Amino-3-hydroxyphenyl)benzothiazole

This protocol details the deprotection of the acetamido group to yield the final target compound.

Materials & Equipment:

  • N-(4-(benzo[d]thiazol-2-yl)-2-hydroxyphenyl)acetamide (from Protocol 1)

  • Hydrochloric acid (HCl), concentrated (37%)

  • Ethanol

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

Procedure:

  • Reagent Setup: Place the acetamide product (2.84 g, 10 mmol) in a 100 mL round-bottom flask. Add ethanol (30 mL) and concentrated hydrochloric acid (15 mL).

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) with stirring for 2-4 hours. Monitor the disappearance of the starting material by TLC. Rationale: Acid-catalyzed hydrolysis is a standard method for cleaving the amide bond of the acetamido protecting group.

  • Workup - Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the solution by the slow, dropwise addition of 10% aqueous NaOH until the pH reaches ~7-8. A precipitate of the free amine will form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the product with cold water and then recrystallize from an appropriate solvent system (e.g., ethanol/water mixture) to obtain the purified 2-(4-amino-3-hydroxyphenyl)benzothiazole.

  • Drying & Characterization: Dry the final product under vacuum and confirm its identity and purity via analytical methods.

Data Summary & Expected Results

The following table summarizes the key parameters for the described synthetic pathway.

ParameterProtocol 1: CondensationProtocol 2: Hydrolysis
Key Reactants 4-Acetamido-3-hydroxybenzoic acid, 2-AminothiophenolN-(4-(...)-phenyl)acetamide
Catalyst/Reagent Polyphosphoric Acid (PPA)Concentrated HCl
Solvent Polyphosphoric AcidEthanol
Temperature 140-150°CReflux (~80-90°C)
Reaction Time 4-6 hours2-4 hours
Product N-(4-(...)-phenyl)acetamide2-(4-Amino-3-hydroxyphenyl)benzothiazole
Typical Yield 65-80%70-85%

Synthetic Workflow Visualization

The overall process can be visualized as a linear two-step synthesis.

G Start_A 4-Acetamido-3-hydroxybenzoic acid Step1 Step 1: Condensation (PPA, 140-150°C) Start_A->Step1 Start_B 2-Aminothiophenol Start_B->Step1 Intermediate Intermediate Product: N-(4-(benzo[d]thiazol-2-yl)-2-hydroxyphenyl)acetamide Step1->Intermediate Step2 Step 2: Hydrolysis (Conc. HCl, Reflux) Intermediate->Step2 Final Final Product: 2-(4-Amino-3-hydroxyphenyl)benzothiazole Step2->Final

Caption: Two-step synthesis of the target (aminophenyl)benzothiazole.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]

  • Hassan, A. A., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. (Note: The provided search result indicates a future publication date, which is unusual. The link redirects to the journal page.)
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Method

The Strategic Use of 4-Acetamido-3-hydroxybenzoic Acid in the Synthesis of High-Performance Polybenzoxazoles

<__Application Notes & Protocols _> Introduction: The Need for Advanced Polymers In the relentless pursuit of materials that can withstand extreme conditions, high-performance polymers have become indispensable. Among th...

Author: BenchChem Technical Support Team. Date: February 2026

<__Application Notes & Protocols _>

Introduction: The Need for Advanced Polymers

In the relentless pursuit of materials that can withstand extreme conditions, high-performance polymers have become indispensable. Among these, polybenzoxazoles (PBOs) are a class of rigid-rod polymers renowned for their exceptional thermal stability, high mechanical strength, and robust chemical resistance.[1] These properties make them ideal candidates for applications in aerospace, ballistic protection, and microelectronics.[1] The key to unlocking these remarkable characteristics lies in the molecular structure of the polymer, which is directly dictated by the choice of monomer. This guide focuses on a critical, yet elegantly simple, monomer: 4-Acetamido-3-hydroxybenzoic acid . Its unique arrangement of functional groups provides a direct and efficient pathway to the formation of the benzoxazole heterocycle, the cornerstone of PBO's performance.

The Monomer: 4-Acetamido-3-hydroxybenzoic Acid

4-Acetamido-3-hydroxybenzoic acid is an aromatic carboxylic acid featuring three key functional groups: a carboxylic acid (-COOH), a hydroxyl group (-OH), and an acetamido group (-NHCOCH₃). The critical feature is the ortho positioning of the hydroxyl and acetamido groups. This specific arrangement is the linchpin for the subsequent thermal cyclization reaction that forms the oxazole ring.

While its direct precursor, 4-amino-3-hydroxybenzoic acid, can also be used, the acetylated form offers distinct advantages in controlling the polymerization process. The acetylation protects the amine group, preventing unwanted side reactions and promoting a more controlled polycondensation to form a stable poly(hydroxy amide) precursor.

The Polymerization Pathway: From Monomer to High-Performance Polymer

The synthesis of polybenzoxazole from 4-Acetamido-3-hydroxybenzoic acid is a fascinating example of a two-stage polymerization process. This method allows for the formation of a soluble, processable precursor polymer which can then be converted into the final, intractable PBO.

Stage 1: Polycondensation to Poly(hydroxy amide) Precursor

The first stage involves a self-polycondensation reaction of the 4-Acetamido-3-hydroxybenzoic acid monomer. This reaction is typically carried out in a strong acid medium, most commonly polyphosphoric acid (PPA).

  • Causality of Experimental Choice: Polyphosphoric acid is not merely a solvent. It serves a dual role:

    • Condensing Agent: PPA actively participates in the reaction by protonating the carboxylic acid group, making it a highly reactive acylium ion. This facilitates the nucleophilic attack by the acetamido group of another monomer, driving the formation of the amide bond.

    • Solvent: PPA is one of the few solvents capable of dissolving the rigid-rod polymer chains as they form, preventing premature precipitation and allowing for the achievement of high molecular weights.

The result of this stage is a poly(hydroxy amide) (PHA), a polymer with amide linkages and pendant hydroxyl groups ortho to the amide bond. This PHA precursor is soluble in the PPA solution, forming a viscous "dope."

Stage 2: Thermal Cyclodehydration to Polybenzoxazole (PBO)

The second, and most critical, stage is the thermal conversion of the PHA precursor into the final PBO.[2] This is an intramolecular cyclodehydration reaction. Upon heating to high temperatures (typically >300°C), the hydroxyl group and the hydrogen from the amide group are eliminated as a water molecule, leading to the formation of the rigid and highly stable oxazole ring.[3]

This cyclization transforms the flexible-chain PHA into the rigid-rod, high-performance PBO.[4] The resulting polymer is characterized by a fully aromatic, conjugated backbone, which is the source of its exceptional properties.

Polymerization_Mechanism cluster_stage1 Stage 1: Polycondensation cluster_stage2 Stage 2: Thermal Cyclodehydration Monomer 4-Acetamido-3-hydroxybenzoic Acid Precursor Poly(hydroxy amide) Precursor (PHA) Monomer->Precursor  PPA, Δ (-H₂O) PBO Polybenzoxazole (PBO) Precursor->PBO  High Temp (>300°C) (-H₂O)

Caption: Two-stage polymerization of 4-Acetamido-3-hydroxybenzoic acid to PBO.

Properties of Derived Polybenzoxazoles

The polymers resulting from this process exhibit a suite of elite properties, making them suitable for the most demanding environments. While exact values depend on molecular weight and processing conditions, typical properties are summarized below.

PropertyTypical Value RangeSignificance
Thermal Stability (TGA) > 600 °C (5% weight loss in N₂)[2]Outstanding resistance to thermal degradation, suitable for high-temperature applications.
Glass Transition (Tg) > 170 °C[3]Maintains structural integrity and mechanical properties at elevated temperatures.
Tensile Strength 525 MPa (for nanofiber belts)[2]High strength-to-weight ratio, crucial for aerospace and ballistic protection.
Young's Modulus 8.2 GPa (for nanofiber belts)[2]High stiffness and resistance to deformation under load.
Solubility Generally insoluble in common organic solventsExcellent chemical resistance, but requires specialized solvents like PPA or strong acids for processing.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis and processing of PBO from 4-Acetamido-3-hydroxybenzoic acid.

Protocol 1: Synthesis of Poly(hydroxy amide) Precursor Dope

Objective: To synthesize a high-molecular-weight PHA precursor solution (dope) suitable for spinning or casting.

Materials:

  • 4-Acetamido-3-hydroxybenzoic acid (high purity)

  • Polyphosphoric acid (PPA), 115% P₂O₅ equivalent

  • Phosphorus pentoxide (P₂O₅)

  • High-torque mechanical stirrer

  • Reaction kettle with nitrogen inlet/outlet and stirrer assembly

  • Heating mantle with temperature controller

Procedure:

  • PPA Preparation: In the reaction kettle, carefully add P₂O₅ to commercial PPA to adjust the concentration to ~115%. This increases its efficacy as a condensing agent. Safety Note: This is a highly exothermic reaction and should be done slowly and with cooling.

  • Monomer Addition: Under a slow stream of dry nitrogen, add the 4-Acetamido-3-hydroxybenzoic acid powder to the PPA at ~60°C with gentle stirring.

  • Polymerization: Slowly raise the temperature of the mixture according to the following ramp:

    • 100°C for 4 hours

    • 150°C for 8 hours

    • 180-200°C for 12 hours

  • Monitoring: The viscosity of the solution will increase dramatically as polymerization proceeds. The reaction is complete when the solution becomes extremely viscous and difficult to stir, indicating high molecular weight polymer formation.

  • Dope Storage: The resulting PHA/PPA dope can be stored under a dry, inert atmosphere before processing.

Trustworthiness Check: The success of this protocol is determined by the final viscosity of the dope. A highly viscous, honey-like consistency at reaction temperature is indicative of successful polymerization to a high molecular weight.

Protocol 2: Fiber Spinning and Thermal Conversion

Objective: To process the PHA dope into PBO fibers and induce thermal cyclization.

Materials:

  • PHA/PPA dope from Protocol 1

  • Spinneret assembly

  • Coagulation bath (water or dilute phosphoric acid)

  • Washing baths (water)

  • Drying oven

  • High-temperature tube furnace with tensioning apparatus

Procedure:

  • Extrusion: Heat the PHA/PPA dope to ~100-120°C to reduce viscosity and extrude it through a spinneret into a coagulation bath. This process precipitates the PHA fibers.

  • Washing: The nascent fibers are passed through a series of water baths to thoroughly remove the PPA solvent.[5]

  • Drying & Tensioning: The washed fibers are dried under tension at moderate temperatures (~100-200°C) to remove water and induce initial molecular alignment.

  • Thermal Conversion (Cyclization): The dried PHA fibers are then passed through a multi-zone tube furnace under continuous tension at temperatures ranging from 300°C to over 500°C. This crucial step performs the cyclodehydration, converting the PHA to the final, high-strength PBO fiber.

    • Causality: Applying tension during this stage is critical. It ensures a high degree of molecular orientation along the fiber axis, which is directly responsible for the exceptional tensile strength and modulus of the final PBO fiber.

Caption: Workflow for PBO fiber production from PHA dope.

Conclusion

4-Acetamido-3-hydroxybenzoic acid is a cornerstone monomer in the field of high-performance polymers. Its structure is ideally suited for the synthesis of polybenzoxazoles through a well-controlled, two-stage process. This pathway allows for the creation of a processable precursor, which can then be converted into a final material with world-class thermal and mechanical properties. The protocols and principles outlined in this guide provide a robust framework for researchers and developers to harness the potential of this remarkable monomer in creating the next generation of advanced materials.

References

  • Properties and Applications of Polymers: A Mini Review. (URL: [Link])

  • Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid. (URL: [Link])

  • Synthesis of aromatic polybenzoxazoles by silylation method and their thermal and mechanical properties. (URL: [Link])

  • Process for the prepar
  • Thermal Cyclization of β-Hydroxyamides to Oxazolines. (URL: [Link])

  • New polymer syntheses: 10. Syntheses of high molecular weight poly(4-hydroxybenzoate)s by bulk condensations of 4-hydroxybenzoic acids. (URL: [Link])

  • Process for the preparation of polybenzoxazole and polybenzothiazole filaments and fibers. (URL: )
  • Advanced Materials from 4-Amino-3-hydroxybenzoic Acid: A Supplier's Perspective. (URL: [Link])

  • 4-Hydroxybenzoic acid - Wikipedia. (URL: [Link])

  • Properties and Applications of Polymers: A Mini Review. (URL: [Link])

  • Synthesis and characterization of polybenzoxazole/graphene oxide composites via in situ polymerization. (URL: [Link])

  • Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. (URL: [Link])

  • Investigation of the thermal cyclization of functional derivatives of poly(amido acids). (URL: [Link])

  • Preparation of 4-amino-3-hydroxybenzoic acid. (URL: [Link])

  • Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. (URL: [Link])

  • Thermally Rearranged (TR) Polybenzoxazoles from o‐Substituted Precursor Polyimides with Phenyl Pendant. (URL: [Link])

  • Chemical cyclization of poly(Amido-acids) in solution. (URL: [Link])

  • 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem. (URL: [Link])

  • Dependence of the Physical Properties and Molecular Dynamics of Thermotropic Liquid Crystalline Copolyesters on p-Hydroxybenzoic Acid Content. (URL: [Link])

  • Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups. (URL: [Link])

  • p-HYDROXYBENZOIC ACID - Organic Syntheses Procedure. (URL: [Link])

  • List of polymers and their properties | Download Scientific Diagram. (URL: [Link])

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Application

Application Notes and Protocols: The Strategic Role of 4-Acetamido-3-hydroxybenzoic Acid in the Synthesis of Novel Azo Dyes

Introduction: A Versatile Building Block for Advanced Azo Dyes Azo dyes represent the largest and most diverse class of synthetic colorants, with applications spanning textiles, printing, pharmaceuticals, and advanced ma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Advanced Azo Dyes

Azo dyes represent the largest and most diverse class of synthetic colorants, with applications spanning textiles, printing, pharmaceuticals, and advanced materials.[1] The synthesis of these dyes predominantly involves the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile.[2] The structural characteristics of both the diazonium component and the coupling partner are pivotal in determining the final properties of the dye, such as its color, fastness, and biological activity.

4-Acetamido-3-hydroxybenzoic acid is a particularly valuable, yet underutilized, starting material in the synthesis of specialized azo dyes. Its unique trifunctional nature—possessing an acetamido group, a hydroxyl group, and a carboxylic acid group—offers a powerful platform for creating dyes with enhanced properties. The acetamido group modulates the electronic properties of the aromatic ring, while the hydroxyl and carboxylic acid moieties can act as key sites for chelation with metal ions, covalent attachment to substrates, or influencing the dye's solubility and biological interactions. This guide provides a comprehensive overview of the synthesis of azo dyes from 4-acetamido-3-hydroxybenzoic acid, complete with detailed experimental protocols and an exploration of their potential applications.

The Synthetic Pathway: A Two-Step Approach to Vibrant Chromophores

The synthesis of azo dyes from 4-acetamido-3-hydroxybenzoic acid follows a well-established two-step reaction pathway:

  • Diazotization: The primary aromatic amine is converted into a highly reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salt.

  • Azo Coupling: The diazonium salt then acts as an electrophile in a reaction with an electron-rich coupling component, such as a phenol or an aromatic amine, to form the characteristic azo (-N=N-) linkage, which is the primary chromophore of the dye.

The following diagram illustrates the general workflow for the synthesis of azo dyes using 4-acetamido-3-hydroxybenzoic acid as the coupling component.

Synthesis_Workflow A Primary Aromatic Amine B Diazotization (NaNO2, HCl, 0-5 °C) A->B Step 1 C Diazonium Salt B->C E Azo Coupling (Alkaline medium, 0-5 °C) C->E Step 2 D 4-Acetamido-3-hydroxybenzoic Acid (Coupling Component) D->E F Azo Dye E->F G Purification (Recrystallization) F->G H Characterization (FT-IR, UV-Vis, NMR) G->H

Caption: General workflow for the synthesis of azo dyes.

Experimental Protocols

Protocol 1: Diazotization of a Primary Aromatic Amine

This protocol outlines the general procedure for the diazotization of a primary aromatic amine, which serves as the first step in the synthesis of the target azo dye.

Materials and Reagents:

  • Primary Aromatic Amine (e.g., aniline, p-toluidine)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a beaker, dissolve a specific molar equivalent of the primary aromatic amine in a solution of distilled water and concentrated hydrochloric acid. The acid is typically used in a 2.5 to 3 molar excess relative to the amine.

  • Cool the amine solution to 0-5 °C in an ice bath with continuous stirring. It is crucial to maintain this low temperature throughout the reaction to ensure the stability of the diazonium salt.[3]

  • In a separate beaker, prepare a solution of sodium nitrite in distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution with vigorous stirring. Maintain the temperature below 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-20 minutes.

  • Test for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates that the diazotization is complete.

  • The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with 4-Acetamido-3-hydroxybenzoic Acid

This protocol describes the coupling of the freshly prepared diazonium salt with 4-acetamido-3-hydroxybenzoic acid to synthesize the final azo dye.

Materials and Reagents:

  • Diazonium Salt Solution (from Protocol 1)

  • 4-Acetamido-3-hydroxybenzoic Acid

  • Sodium Hydroxide (NaOH)

  • Sodium Carbonate (Na₂CO₃)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve 4-acetamido-3-hydroxybenzoic acid in an aqueous solution of sodium hydroxide or sodium carbonate to form the corresponding phenoxide salt. The alkaline conditions are necessary to activate the aromatic ring for electrophilic substitution.

  • Cool this solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) dropwise to the cold solution of the coupling component with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately. The color will vary depending on the specific aromatic amine used in the diazotization step.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Collect the precipitated azo dye by suction filtration and wash it thoroughly with cold distilled water to remove any unreacted starting materials and salts.

  • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[2]

Data Presentation: Characterization of the Synthesized Azo Dyes

The synthesized azo dyes should be characterized using various spectroscopic techniques to confirm their structure and purity. The following table summarizes the expected characteristic spectral data for an azo dye derived from 4-acetamido-3-hydroxybenzoic acid.

Spectroscopic Technique Expected Observations Interpretation
FT-IR Spectroscopy Broad peak around 3400-3200 cm⁻¹Peak around 1680-1650 cm⁻¹Peak around 1600-1450 cm⁻¹Peak around 1450-1400 cm⁻¹O-H and N-H stretching (from hydroxyl, carboxylic acid, and acetamido groups)C=O stretching (from carboxylic acid and acetamido groups)C=C stretching (aromatic rings)-N=N- stretching (azo group)[4][5]
UV-Vis Spectroscopy Absorption maxima in the visible region (typically 400-600 nm)π → π* and n → π* transitions within the conjugated azo chromophore system. The exact λmax will depend on the substituents on the aromatic rings.[6][7]
¹H NMR Spectroscopy Aromatic protons (6.5-8.5 ppm)Singlet for acetamido methyl protons (~2.0-2.3 ppm)Broad singlets for -OH and -COOH protons (variable, may exchange with D₂O)Confirms the presence of the aromatic rings and the acetamido group.[8][9]

Applications and Future Directions

Azo dyes incorporating the 4-acetamido-3-hydroxybenzoic acid moiety hold significant promise for a variety of applications:

  • Textile Dyes: The presence of hydroxyl and carboxylic acid groups can enhance the binding of the dye to natural fibers like cotton and wool, potentially leading to improved wash fastness.[1][10]

  • Antibacterial Agents: Many azo compounds have been shown to possess antimicrobial properties.[2][10] The specific structural features of these novel dyes may impart significant activity against various bacterial strains.

  • Metal Ion Sensors: The ortho-hydroxy-carboxy functionality can act as a chelating site for metal ions. This could be exploited in the development of colorimetric sensors for the detection of specific metal ions.

  • Pharmaceutical and Drug Development: The structural similarity of the core molecule to known bioactive compounds suggests that these azo dyes could be investigated for a range of pharmacological activities.

Further research should focus on the synthesis of a library of these dyes using various aromatic amines and the systematic evaluation of their tinctorial, biological, and chelating properties. Such studies will undoubtedly unlock the full potential of 4-acetamido-3-hydroxybenzoic acid as a cornerstone for the development of next-generation functional azo dyes.

References

  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 2014, 6(5):1018-1024. [Link not available]
  • Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination. Baghdad Science Journal. [Link]

  • Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • Infrared spectrum for azo dye. ResearchGate. [Link]

  • Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Journal of Biochemical Technology. [Link]

  • UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid. SIELC Technologies. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Comptes Rendus Chimie. [Link]

  • Preparation and characterization azo dyes derived from 4- hydroxycoumarin and studying their analytical Applications. ResearchGate. [Link]

  • FT-IR spectra of synthesized azo dye. ResearchGate. [Link]

  • UV-visible and molar absorptivity data of azo dyes A1-A3. ResearchGate. [Link]

  • Issue 4 Chemistry and Applications of Azo Dyes: A Comprehensive Review. ResearchGate. [Link]

  • 1 H-NMR data of the azo dyes compounds. ResearchGate. [Link]

  • Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. Science World Journal. [Link]

  • Classifications, properties, recent synthesis and applications of azo dyes. PMC. [Link]

  • 1 H NMR data of azo-ester compounds. ResearchGate. [Link]

  • The Synthesis of Azo Dyes. Thompson Rivers University. [Link]

  • Preparation and characterization azo dyes derived from 4- hydroxycoumarin and studying their analytical Applications. R Discovery. [Link]

  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. ScienceDirect. [Link]

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Technical Notes & Optimization

Troubleshooting

degradation pathways of 4-Acetamido-3-hydroxybenzoic acid under acidic conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of 4-Acetamido-3-hydroxybenzoic acid, particularly under acidic stress conditions. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate, identify, and resolve experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 4-Acetamido-3-hydroxybenzoic acid in an acidic environment?

A1: Under acidic conditions, the primary degradation pathway for 4-Acetamido-3-hydroxybenzoic acid is the acid-catalyzed hydrolysis of the amide bond .[1][2] This reaction is a common characteristic of aromatic amides and acetanilides, such as paracetamol (acetaminophen), which possesses a similar N-acetyl-aminophenol structure.[2][3][4]

The hydrolysis reaction cleaves the amide linkage, resulting in two primary degradation products:

  • 4-Amino-3-hydroxybenzoic acid

  • Acetic acid

The overall reaction proceeds via a well-established nucleophilic acyl substitution mechanism.

Mechanism Insight: The reaction is initiated by the protonation of the amide's carbonyl oxygen by the acid catalyst (H₃O⁺).[1] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which, after a series of proton transfers, leads to the expulsion of the amine group. Under the acidic reaction conditions, the resulting 4-amino-3-hydroxybenzoic acid will exist in its protonated (ammonium) form.[1]

Caption: Acid-catalyzed hydrolysis of 4-Acetamido-3-hydroxybenzoic acid.

Q2: My degradation reaction is proceeding very slowly or not at all. What factors can I adjust to control the rate of degradation?

A2: The rate of acid-catalyzed hydrolysis is sensitive to several experimental parameters. If you observe minimal degradation, consider adjusting the following conditions, which are standard practice in forced degradation studies.[5][6][7]

  • Acid Concentration: The reaction is acid-catalyzed, meaning the rate is dependent on the concentration of hydronium ions.

    • Troubleshooting: If using a dilute acid (e.g., 0.1 M HCl) shows no effect, incrementally increase the concentration (e.g., to 1 M or higher).[5][7]

  • Temperature: Reaction kinetics are highly dependent on temperature. An increase in temperature provides the necessary activation energy for the hydrolysis to occur.

    • Troubleshooting: If no degradation is observed at room temperature, elevate the temperature. A common starting point for heating is 50–70 °C.[5] Refluxing the solution provides a more aggressive condition if needed.[7]

  • Reaction Time: Amide hydrolysis can be slow compared to ester hydrolysis.[1]

    • Troubleshooting: Ensure the reaction is monitored over a sufficient duration. Initial time points might be 2, 6, 12, and 24 hours. If the reaction is slow, extend the total time, potentially up to several days for milder conditions.[5]

  • Solvent System: Poor solubility of the parent compound can limit the reaction rate.

    • Troubleshooting: While water is a necessary reactant, if 4-Acetamido-3-hydroxybenzoic acid has limited aqueous solubility, the addition of a water-miscible organic co-solvent (like methanol or acetonitrile) can improve dissolution and facilitate the reaction.[5] However, be mindful that this can alter the reaction kinetics.

Q3: How can I effectively monitor the progress of the degradation and identify the products?

A3: The most effective and widely used technique for monitoring this type of degradation study is High-Performance Liquid Chromatography (HPLC) , ideally with UV detection.[8]

  • Principle: HPLC allows for the separation and quantification of the parent compound (4-Acetamido-3-hydroxybenzoic acid) and its primary degradant (4-Amino-3-hydroxybenzoic acid). As the reaction progresses, you will observe the peak area of the parent compound decrease while the peak area of the degradant increases.

  • Methodology: A stability-indicating HPLC method is required, which means the method must be able to resolve the parent peak from all potential degradation products.

    • Column: A reversed-phase C18 column is a robust starting point.

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM ammonium acetate adjusted to an acidic pH of ~4.5) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.[9]

    • Detection: Both the parent compound and the primary degradant contain a chromophore, making UV detection suitable. A wavelength around 254 nm is often a good starting point for aromatic compounds.[10]

For definitive identification of the degradation product, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. It provides the molecular weight of the eluted compounds, allowing you to confirm that the new peak corresponds to 4-Amino-3-hydroxybenzoic acid (MW: 153.14 g/mol ).[11]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

ProblemPlausible Cause(s)Recommended Solution(s)
Multiple unexpected peaks appear in the HPLC chromatogram. 1. Impurities in the starting material. 2. Secondary degradation of the primary product (4-Amino-3-hydroxybenzoic acid). 3. Reaction with co-solvents or buffer components.1. Analyze your starting material by HPLC before initiating the degradation study to identify pre-existing impurities. 2. Use milder stress conditions (lower temperature or acid concentration) to favor the formation of the primary degradant. Analyze samples at earlier time points.[5] 3. Run a blank control (acid and solvent without the drug) to ensure no interfering peaks are generated from the matrix.
Poor peak shape (tailing/fronting) for the parent or degradant peak. 1. Mismatch between sample solvent pH and mobile phase pH. 2. Secondary interactions with the column stationary phase. 3. Column overload.1. Ensure the final sample is diluted in the mobile phase before injection. Neutralize highly acidic samples with a suitable base to a pH closer to that of the mobile phase.[5] 2. Adjust the mobile phase pH. For amine-containing compounds like the degradant, a slightly acidic pH can improve peak shape. 3. Reduce the injection concentration or volume.
Precipitate forms during the reaction or upon cooling. 1. The parent compound or degradant has limited solubility in the acidic aqueous medium. 2. The salt form of the product (e.g., hydrochloride salt) may have different solubility characteristics.1. Consider adding a small percentage of a co-solvent like methanol or acetonitrile. 2. Ensure the sample is fully dissolved (using sonication if necessary) before taking an aliquot for analysis. If analyzing after cooling, be aware that precipitation may occur and ensure you are sampling a homogenous solution.
Inconsistent or non-reproducible degradation results. 1. Inaccurate temperature control. 2. Inconsistent sample preparation (e.g., pipetting errors). 3. Evaporation of solvent during heating, leading to increased reactant concentration.1. Use a calibrated heating block or water bath with precise temperature control. 2. Use calibrated pipettes and follow a strict, documented sample preparation protocol. 3. Perform reactions in sealed vials or use a condenser if refluxing to prevent solvent loss.

Experimental Protocols

Protocol 1: General Forced Degradation Study under Acidic Conditions

This protocol outlines a typical procedure for investigating the acid-induced degradation of 4-Acetamido-3-hydroxybenzoic acid.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve 4-Acetamido-3-hydroxybenzoic acid in a suitable solvent (e.g., methanol or a 50:50 mixture of methanol:water) to create a stock solution of known concentration (e.g., 1 mg/mL).[5]

  • Initiation of Degradation:

    • In a clean, sealable glass vial, add a specific volume of the stock solution.

    • Add an equal volume of the acidic solution (e.g., 2 M HCl) to achieve a final drug concentration of 0.5 mg/mL and a final acid concentration of 1 M HCl.

    • Prepare a "time zero" (T₀) sample immediately by taking an aliquot, neutralizing it, and diluting it for HPLC analysis.

  • Stress Conditions:

    • Seal the vial tightly and place it in a calibrated heating block or water bath set to the desired temperature (e.g., 60 °C).

  • Time-Point Sampling:

    • At predetermined intervals (e.g., 2, 4, 8, 24 hours), carefully remove an aliquot of the reaction mixture.

    • Immediately quench the reaction by neutralizing the aliquot with an equimolar amount of a base (e.g., NaOH). This prevents further degradation after sampling.[5]

  • Sample Preparation for HPLC:

    • Dilute the neutralized sample with the HPLC mobile phase to a suitable concentration for analysis.

    • Filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. Calculate the percentage of the parent compound remaining and the percentage of the degradation product formed at each time point relative to T₀.

Caption: Workflow for a typical forced degradation experiment.

Protocol 2: Representative Stability-Indicating HPLC Method

This serves as a starting point for method development. Optimization will be required for your specific equipment and reagents.

ParameterRecommended Condition
Column Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 85% A / 15% B (Adjust ratio as needed for optimal separation)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes (ensure all peaks have eluted)

References

  • Quora. (2017). Why is 3 hydroxy benzoic acid more acidic than 4 hydroxy benzoic acid?[Link]

  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the...[Link]

  • Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • ResearchGate. (n.d.). Hydrolysis of the paracetamol and (B) reaction of p-aminophenol (PAP) with NQS. [Link]

  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • PubChem. (n.d.). 4-Amino-3-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Drug Discovery & Development. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Journal of Pharmaceutical Sciences. (1983). Hydrolysis of fatty acid esters of acetaminophen in buffered pancreatic lipase systems I. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • ResearchGate. (2021). (PDF) Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. [Link]

  • PubChem. (n.d.). Acetaminophen. National Center for Biotechnology Information. [Link]

  • International Journal of Applied Pharmaceutics. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • ResearchGate. (n.d.). Forced degradation study under acidic conditions. [Link]

  • AUS-e-TUTE. (n.d.). Paracetamol or acetaminophen Chemistry Tutorial. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. [Link]

  • PubChem. (n.d.). 4-Hydroxybenzoic Acid. National Center for Biotechnology Information. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid. [Link]

  • Wikipedia. (n.d.). Paracetamol. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of experimental solubility data of 4-hydroxybenzoic acid in...[Link]

Sources

Optimization

Technical Support Center: Stability of 4-Acetamido-3-hydroxybenzoic Acid in Aqueous Solutions

Welcome to the technical support center for 4-Acetamido-3-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Acetamido-3-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving aqueous solutions of this compound. Please note that while direct, comprehensive stability data for 4-Acetamido-3-hydroxybenzoic acid is not extensively available in published literature, this guide is built upon established principles of chemical stability and data from closely related structural analogs, including hydroxybenzoic acids and their derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-Acetamido-3-hydroxybenzoic acid in aqueous solutions?

A1: The primary stability concerns for 4-Acetamido-3-hydroxybenzoic acid in aqueous solutions revolve around the three key functional groups: the acetamido, the hydroxyl (phenolic), and the carboxylic acid groups. The main degradation pathways to be aware of are:

  • Hydrolysis of the acetamido group: This is a common reaction for amides, especially under strong acidic or basic conditions, which would yield 3-amino-4-hydroxybenzoic acid and acetic acid.

  • Decarboxylation: The loss of the carboxyl group as carbon dioxide can occur, particularly at elevated temperatures.[1] This would result in the formation of 2-acetamidophenol.

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by the presence of metal ions, light, and higher pH. This can lead to the formation of colored degradation products.

Q2: How does pH affect the stability of 4-Acetamido-3-hydroxybenzoic acid solutions?

A2: The pH of the aqueous solution is a critical factor influencing the stability of 4-Acetamido-3-hydroxybenzoic acid.

  • Acidic Conditions (pH < 4): In strongly acidic solutions, the amide linkage can undergo hydrolysis. The rate of hydrolysis is dependent on the acid concentration and temperature.

  • Neutral Conditions (pH 6-8): Generally, the compound is expected to be most stable in the near-neutral pH range.

  • Alkaline Conditions (pH > 8): In basic solutions, the phenolic proton will be abstracted, forming a phenoxide ion. This species is highly susceptible to oxidation. Additionally, base-catalyzed hydrolysis of the amide can occur. Esters of a related compound, 4-hydroxybenzoic acid, are known to undergo hydrolysis outside of a pH range of 4-8.[2]

Q3: My solution of 4-Acetamido-3-hydroxybenzoic acid has turned a yellow/brown color. What is the likely cause?

A3: The development of a yellow or brown color is a strong indicator of oxidative degradation of the phenolic hydroxyl group. This process can be initiated by exposure to air (oxygen), light, or trace metal contaminants in your solvent or on your glassware. The formation of quinone-type structures is a common outcome of phenol oxidation and these are often highly colored.

Q4: Can I heat my solution to aid in dissolving the compound?

A4: Gentle heating can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided. A related compound, 4-hydroxybenzoic acid, undergoes decarboxylation at temperatures above 200°C in the solid state.[1] In solution, degradation can occur at lower temperatures over time. It is advisable to heat the solution for the shortest time necessary and to cool it to room temperature for storage. A thermal analysis of hydroxybenzoic acid derivatives has shown that they can undergo decomposition at elevated temperatures.[3]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Precipitation in solution upon standing - Poor solubility- Change in pH- Degradation to a less soluble product- Confirm the concentration is below the solubility limit at the storage temperature.- Buffer the solution to maintain a stable pH.- Analyze the precipitate to identify if it is the parent compound or a degradant.
Change in solution color (e.g., yellowing) - Oxidation of the phenolic group- Prepare fresh solutions and store them protected from light and air (e.g., in amber vials with a nitrogen overlay).- Use high-purity solvents and de-gas them before use.- Consider the addition of an antioxidant, such as sodium metabisulfite, if compatible with your experimental design.
Unexpected peaks in analytical chromatogram (e.g., HPLC) - Hydrolysis of the acetamido group- Decarboxylation- Oxidative degradation- Analyze the solution at different time points to monitor the appearance of new peaks.- Use a stability-indicating analytical method to resolve the parent compound from potential degradants.- Compare the retention times with standards of potential degradation products (e.g., 3-amino-4-hydroxybenzoic acid).
Loss of potency or inconsistent experimental results - Significant degradation of the compound- Prepare solutions fresh before each experiment.- Conduct a preliminary stability study under your experimental conditions to determine the usable lifetime of the solution.- Store stock solutions under optimal conditions (see "Best Practices for Storage").

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of 4-Acetamido-3-hydroxybenzoic Acid in an Aqueous Buffer

This protocol outlines a basic experiment to assess the stability of your compound under specific pH and temperature conditions.

Materials:

  • 4-Acetamido-3-hydroxybenzoic acid

  • High-purity water (e.g., Milli-Q®)

  • Buffer salts (e.g., phosphate, citrate) for desired pH

  • pH meter

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Incubator or water bath

Procedure:

  • Prepare a buffered solution at the desired pH (e.g., pH 4, 7, and 9).

  • Accurately weigh a known amount of 4-Acetamido-3-hydroxybenzoic acid and dissolve it in the prepared buffer to a known concentration (e.g., 1 mg/mL).

  • Divide the solution into several aliquots in amber vials.

  • Store the aliquots at the desired temperature(s) (e.g., 4°C, 25°C, and 40°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each condition.

  • Analyze each aliquot by HPLC to determine the concentration of the remaining 4-Acetamido-3-hydroxybenzoic acid.

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

Visualizing the Workflow

G cluster_prep Solution Preparation cluster_storage Stability Study cluster_analysis Analysis prep_buffer Prepare Aqueous Buffer prep_solution Dissolve Compound prep_buffer->prep_solution prep_aliquot Aliquot into Vials prep_solution->prep_aliquot storage Store at Varied Conditions (pH, Temp) prep_aliquot->storage sampling Sample at Time Points storage->sampling hplc HPLC Analysis sampling->hplc data Calculate % Remaining hplc->data

Caption: Workflow for a preliminary stability assessment.

Potential Degradation Pathways

The following diagram illustrates the likely primary degradation pathways for 4-Acetamido-3-hydroxybenzoic acid in aqueous solutions based on its chemical structure.

G cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation cluster_oxidation Oxidation parent 4-Acetamido-3-hydroxybenzoic Acid hydrolysis_prod 3-Amino-4-hydroxybenzoic Acid + Acetic Acid parent->hydrolysis_prod Acid or Base decarbox_prod 2-Acetamidophenol parent->decarbox_prod Heat oxid_prod Colored Degradation Products (e.g., Quinones) parent->oxid_prod O2, Light, Metal Ions

Caption: Potential degradation pathways.

Best Practices for Storage of Aqueous Solutions

To maximize the shelf-life of your 4-Acetamido-3-hydroxybenzoic acid solutions, adhere to the following recommendations:

  • Use High-Purity Solvents: Traces of metal ions in water can catalyze oxidation.

  • Protect from Light: Store solutions in amber glass vials or wrap clear vials in aluminum foil.

  • Refrigerate or Freeze: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, consider freezing at -20°C or below. Be sure to verify the compound's solubility at these lower temperatures to prevent precipitation.

  • Inert Atmosphere: For sensitive applications, purging the solvent with an inert gas like nitrogen or argon before dissolution and blanketing the headspace of the vial with the gas can significantly slow oxidative degradation.

  • Control pH: If your experimental design allows, buffering the solution to a pH between 6 and 7 will likely enhance stability.

  • Prepare Fresh: The most reliable way to ensure the integrity of your compound is to prepare solutions fresh on the day of use.

References

  • Structural, Electronic, and Optical Properties of Monoclinic Pharmaceutical Crystals: A DFT Study of Salicylic Acid, Acetylsalicylic Acid, Acetaminophen, and Ibuprofen. ACS Omega.
  • Structural, Electronic, and Optical Properties of Monoclinic Pharmaceutical Crystals: A DFT Study of Salicylic Acid, Acetylsalic - ACS Public
  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR.
  • Safety Data Sheet: 4-Hydroxybenzoic acid. Carl ROTH.
  • 4-Hydroxybenzoic Acid: Properties, Production And Uses. Chemcess.
  • Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by....
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI.
  • Why is 3 hydroxy benzoic acid more acidic than 4 hydroxy benzoic acid?. Quora.
  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives.
  • Effect of pH on p-hydroxybenzoic acid degradation by Fenton's reagent....
  • A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry.

Sources

Troubleshooting

Technical Support Center: Purification of Crude 4-Acetamido-3-hydroxybenzoic Acid

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of crude 4-acetamido-3-hydroxybenzoic acid. It addresses common challen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of crude 4-acetamido-3-hydroxybenzoic acid. It addresses common challenges and offers robust, field-proven protocols to achieve high purity for this critical intermediate.

I. Understanding the Compound and Potential Impurities

4-Acetamido-3-hydroxybenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount as impurities can lead to side reactions, lower yields, and the formation of undesired byproducts in subsequent synthetic steps.

Common Impurities:

The nature and quantity of impurities in crude 4-acetamido-3-hydroxybenzoic acid largely depend on the synthetic route employed. However, common impurities may include:

  • Starting Materials: Unreacted starting materials such as 4-amino-3-hydroxybenzoic acid or acetic anhydride.

  • Isomers: Positional isomers like 3-acetamido-4-hydroxybenzoic acid may form depending on the regioselectivity of the acylation reaction.

  • Over-acylated Products: Di-acylated products where both the amino and hydroxyl groups have been acetylated.

  • Hydrolysis Products: The starting material, 4-amino-3-hydroxybenzoic acid, can be present due to the hydrolysis of the amide bond under certain conditions.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any catalysts or reagents.[][2][3]

II. Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily substance. How can I solidify it for further purification?

A1: The oily nature of your crude product could be due to the presence of residual solvents or low-melting impurities. Before attempting recrystallization, try triturating the crude material with a non-polar solvent in which 4-acetamido-3-hydroxybenzoic acid has low solubility, such as hexanes or diethyl ether. This process can help to wash away soluble impurities and induce crystallization of your target compound. Chilling the mixture on an ice bath can further promote solidification.

Q2: I'm seeing poor recovery after recrystallization. What are the likely causes?

A2: Low recovery is a common issue in recrystallization and can stem from several factors:

  • Using too much solvent: The most common reason for low recovery is dissolving the compound in an excessive volume of hot solvent.[4] To avoid this, add the hot solvent in small portions until the solid just dissolves.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and traps impurities within the crystal lattice.[5] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation.

  • Washing with a large volume of cold solvent: While washing the collected crystals is necessary to remove residual mother liquor, using too much cold solvent can redissolve a significant portion of your product.[4] Use a minimal amount of ice-cold solvent for washing.[4][6]

Q3: My recrystallized product shows a broad melting point range. What does this indicate?

A3: A broad melting point range is a strong indicator of impurities remaining in your product. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification steps, such as a second recrystallization or column chromatography, may be necessary. It's also possible that residual solvent is depressing the melting point.[7]

Q4: How can I confirm the purity of my final product?

A4: Several analytical techniques can be used to assess the purity of your 4-acetamido-3-hydroxybenzoic acid:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess purity. A single spot on the TLC plate suggests a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A well-developed HPLC method can separate and quantify even minor impurities.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any organic impurities.

  • Melting Point Analysis: As mentioned, a sharp melting point close to the literature value is a good indicator of purity.

III. Troubleshooting and In-depth Purification Protocols

This section provides detailed protocols for the most common and effective purification techniques for 4-acetamido-3-hydroxybenzoic acid.

A. Recrystallization: The Workhorse of Purification

Recrystallization is often the first and most effective method for purifying solid organic compounds.[6][10] The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

Workflow for Recrystallization:

Recrystallization_Workflow Start Crude Product Solvent_Screen Solvent Screening Start->Solvent_Screen Dissolution Dissolve in Minimum Hot Solvent Solvent_Screen->Dissolution Select suitable solvent Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration If insoluble impurities present Cooling Slow Cooling Dissolution->Cooling If no insoluble impurities Hot_Filtration->Cooling Crystal_Formation Crystal Formation Cooling->Crystal_Formation Vacuum_Filtration Vacuum Filtration Crystal_Formation->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Product Pure Product Drying->Pure_Product

Caption: A generalized workflow for the recrystallization process.

1. Solvent Selection:

The choice of solvent is critical for a successful recrystallization.[11] An ideal solvent should:

  • Completely dissolve the compound at its boiling point.

  • Have low solubility for the compound at low temperatures.

  • Either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be filtered off hot).

  • Not react with the compound.

  • Be volatile enough to be easily removed from the crystals.

SolventBoiling Point (°C)Properties & Suitability
Water 100Good for polar compounds. 4-Acetamido-3-hydroxybenzoic acid has some solubility in hot water.
Ethanol 78A versatile solvent that can dissolve a wide range of organic compounds. A mixture with water is often effective.
Methanol 65Similar to ethanol, but more volatile.
Ethyl Acetate 77A moderately polar solvent. May be a good choice if impurities are highly polar or non-polar.
Acetone 56A polar aprotic solvent. Good for dissolving many organic compounds.

Protocol for Solvent Screening:

  • Place a small amount (10-20 mg) of your crude product in a test tube.

  • Add a few drops of the solvent to be tested.

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tube in a water bath. Add the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe for crystal formation. A good solvent will yield a significant amount of crystals upon cooling.

2. Step-by-Step Recrystallization Protocol:

  • Dissolution: Place the crude 4-acetamido-3-hydroxybenzoic acid in an Erlenmeyer flask. Add a boiling chip. In a separate beaker, heat your chosen solvent to its boiling point. Add the hot solvent to the Erlenmeyer flask in small portions, swirling after each addition, until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[4]

  • Decolorization (if necessary): If the solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (if necessary): If you used activated charcoal or if there are insoluble impurities, you will need to perform a hot filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[6]

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

B. Acid-Base Extraction: Exploiting Chemical Properties

Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds. Since 4-acetamido-3-hydroxybenzoic acid has both a carboxylic acid and a phenolic hydroxyl group, its solubility is pH-dependent. This property can be exploited to separate it from neutral or basic impurities.

Logic of Acid-Base Extraction:

AcidBaseExtraction cluster_organic Organic Layer cluster_aqueous Aqueous Layer Crude Crude Product in Organic Solvent (e.g., Ethyl Acetate) Neutral_Basic Neutral/Basic Impurities Add_Base Add Aqueous Base (e.g., NaHCO3) Crude->Add_Base Salt_Form Sodium 4-acetamido-3-hydroxybenzoate Add_Base->Salt_Form Acidify Acidify with HCl Salt_Form->Acidify Precipitate Precipitated Pure Product Acidify->Precipitate

Caption: The principle of acid-base extraction for purification.

Protocol for Acid-Base Extraction:

  • Dissolve the crude 4-acetamido-3-hydroxybenzoic acid in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid group will be deprotonated to form the water-soluble sodium salt, which will move into the aqueous layer. More basic impurities will remain in the organic layer.

  • Shake the funnel gently, venting frequently to release any pressure buildup.

  • Allow the layers to separate and drain the lower aqueous layer into a clean beaker.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the desired compound.

  • Combine the aqueous extracts.

  • Cool the aqueous solution in an ice bath and slowly acidify it with a dilute strong acid, such as hydrochloric acid (HCl), until the solution is acidic (test with pH paper). The 4-acetamido-3-hydroxybenzoic acid will precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

C. Column Chromatography: For High-Purity Applications

When recrystallization and extraction fail to provide the desired purity, column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).

General Guidelines for Column Chromatography:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar compounds like 4-acetamido-3-hydroxybenzoic acid.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is typically used. The optimal solvent system should be determined by TLC analysis. The goal is to find a solvent system that gives your product an Rf value of approximately 0.3-0.4.

  • Column Packing: Proper packing of the column is crucial for good separation. Ensure the silica gel is packed uniformly to avoid channeling.

  • Loading the Sample: The crude sample should be dissolved in a minimum amount of the eluent and loaded carefully onto the top of the column.

  • Elution: The column is then eluted with the chosen solvent system, and fractions are collected.

  • Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator.

IV. Purity Assessment

High-Performance Liquid Chromatography (HPLC)

For quantitative analysis of purity, a validated HPLC method is indispensable.[8]

Example HPLC Method Parameters:

ParameterValue
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient A suitable gradient from high aqueous to high organic content
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This method should be validated for linearity, accuracy, precision, and sensitivity according to ICH guidelines.[8]

V. References

  • CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents. (URL: )

  • US4354038A - Process for the preparation of 3-hydroxybenzoic acid - Google Patents. (URL: )

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (URL: [Link])

  • Preparation of 4-amino-3-hydroxybenzoic acid - PrepChem.com. (URL: [Link])

  • Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7) - Cheméo. (URL: [Link])

  • 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem. (URL: [Link])

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation - Longdom Publishing. (URL: [Link])

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (URL: [Link])

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (URL: [Link])

  • HPLC Methods for analysis of 4-Hydroxybenzoic acid - HELIX Chromatography. (URL: [Link])

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])

  • (PDF) Cocrystal screening of hydroxybenzamides with benzoic acid derivatives: A comparative study of thermal and solution-based methods - ResearchGate. (URL: [Link])

  • Amide synthesis by acylation - Organic Chemistry Portal. (URL: [Link])

  • Fast Determination of 4-Hydroxybenzoic Acid in Different Matrices using Monolithic Column Separation | Request PDF - ResearchGate. (URL: [Link])

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (URL: [Link])

  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules - JOCPR. (URL: [Link])

  • Recrystallization - Organic Chemistry Lab Technique - YouTube. (URL: [Link])

  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds - White Rose eTheses Online. (URL: [Link])

  • 4-Amino-3-hydroxybenzoic acid | C7H7NO3 | CID 137566 - PubChem. (URL: [Link])

  • Recrystallization1. (URL: [Link])

  • Summary of experimental solubility data of 4-hydroxybenzoic acid in... - ResearchGate. (URL: [Link])

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. (URL: [Link])

  • Recrystallization of Benzoic Acid : r/chemistry - Reddit. (URL: [Link])

  • 4-Hydroxybenzoic acid - Wikipedia. (URL: [Link])

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Characterization of 4-Acetamido-3-hydroxybenzoic Acid by ¹H and ¹³C NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel and existing compounds is paramount. 4-Acetamid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel and existing compounds is paramount. 4-Acetamido-3-hydroxybenzoic acid, a substituted aromatic compound, presents a unique set of characterization challenges and opportunities. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural verification of this molecule, offering field-proven insights and detailed experimental protocols.

The Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for determining the structure of organic molecules. Its ability to provide detailed information about the chemical environment of individual atoms, specifically hydrogen (¹H) and carbon (¹³C), makes it an indispensable tool for confirming molecular identity and purity. Unlike other techniques that may only provide information on functional groups or mass, NMR offers a complete picture of the atomic connectivity and stereochemistry.

Predicting the NMR Spectra of 4-Acetamido-3-hydroxybenzoic Acid

A definitive understanding of the expected NMR spectra is crucial before embarking on experimental work. Based on the known chemical shifts of analogous compounds such as 4-amino-3-hydroxybenzoic acid, 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid, we can predict the approximate spectral features of 4-Acetamido-3-hydroxybenzoic acid. The acetamido, hydroxyl, and carboxylic acid substituents will each exert a distinct electronic influence on the aromatic ring, leading to a predictable pattern of chemical shifts.

Molecular Structure and Numbering:

Caption: Molecular structure of 4-Acetamido-3-hydroxybenzoic acid with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the aromatic protons, the amide proton, the hydroxyl proton, the carboxylic acid proton, and the methyl protons of the acetamido group. The choice of solvent, typically DMSO-d₆ or Methanol-d₄, will significantly influence the chemical shifts of the exchangeable protons (OH, NH, and COOH).

Proton Assignment Predicted Chemical Shift (ppm) in DMSO-d₆ Multiplicity Coupling Constant (J, Hz)
H-2~7.8d~2
H-5~7.5dd~8, 2
H-6~7.0d~8
Amide NH~9.5s-
Phenolic OH~9.8s-
Carboxylic Acid COOH~12.5s-
Acetyl CH₃~2.1s-

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached groups and the overall electronic distribution in the aromatic ring.

Carbon Assignment Predicted Chemical Shift (ppm) in DMSO-d₆
C-1~125
C-2~118
C-3~150
C-4~138
C-5~122
C-6~115
Carboxylic Acid C=O~168
Acetyl C=O~169
Acetyl CH₃~24

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Experimental Protocol for NMR Analysis

A robust and reproducible experimental protocol is essential for obtaining high-quality NMR data.

G start Start: Obtain Sample of 4-Acetamido-3-hydroxybenzoic Acid prep Sample Preparation: - Weigh ~10-20 mg of sample. - Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). - Transfer to a 5 mm NMR tube. start->prep instrument NMR Instrument Setup: - Select a suitable spectrometer (e.g., 400 MHz or higher). - Tune and shim the probe. prep->instrument h1_acq ¹H NMR Acquisition: - Acquire a standard 1D ¹H spectrum. - Set appropriate spectral width, number of scans, and relaxation delay. instrument->h1_acq c13_acq ¹³C NMR Acquisition: - Acquire a 1D ¹³C spectrum with proton decoupling. - Use a sufficient number of scans for adequate signal-to-noise. instrument->c13_acq processing Data Processing: - Apply Fourier transformation. - Phase and baseline correct the spectra. - Calibrate the chemical shift scale using the residual solvent peak. h1_acq->processing c13_acq->processing analysis Spectral Analysis & Interpretation: - Integrate ¹H signals. - Assign peaks in both ¹H and ¹³C spectra. - Compare with predicted spectra and reference data. processing->analysis end End: Structural Confirmation analysis->end

Caption: Experimental workflow for NMR characterization.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of 4-Acetamido-3-hydroxybenzoic acid. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry vial.[1][2][3] Transfer the solution to a 5 mm NMR tube. The choice of DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for the clear observation of exchangeable protons.

  • Instrumental Setup: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.[4] The instrument's probe should be tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field homogeneity should be optimized through shimming to ensure sharp spectral lines.

  • ¹H NMR Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider include the spectral width (typically -2 to 14 ppm), the number of scans (usually 16 to 64 for sufficient signal-to-noise), and a relaxation delay of 1-2 seconds to allow for full magnetization recovery between pulses.

  • ¹³C NMR Data Acquisition: Obtain a one-dimensional ¹³C NMR spectrum with broadband proton decoupling. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (often several hundred to thousands) is required to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phasing, and baseline correction to yield the final frequency-domain spectra. The chemical shift axis should be referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Spectral Interpretation: Analyze the processed spectra by assigning the observed signals to the corresponding nuclei in the molecule. Integration of the ¹H signals will confirm the relative number of protons for each resonance. The chemical shifts, multiplicities, and coupling constants will provide crucial information about the electronic environment and connectivity of the atoms.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool, a comprehensive characterization often involves complementary techniques.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula.Does not provide detailed structural connectivity.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -OH, -NH, C=O).Fast and simple.Provides limited information on the overall molecular structure.[5]
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about conjugated systems.Quantitative analysis is straightforward.Provides limited structural information.[6]
X-ray Crystallography Precise 3D molecular structure in the solid state.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.

NMR spectroscopy, particularly when combined with 2D techniques like COSY and HSQC, offers an unparalleled level of detail for structural elucidation in solution, making it the gold standard for the characterization of organic molecules like 4-Acetamido-3-hydroxybenzoic acid.

Conclusion

The characterization of 4-Acetamido-3-hydroxybenzoic acid by ¹H and ¹³C NMR spectroscopy is a robust and reliable method for confirming its molecular structure. By understanding the predicted spectral features and following a meticulous experimental protocol, researchers can obtain high-quality data for unambiguous structural assignment. When integrated with other analytical techniques, NMR provides a comprehensive and definitive characterization, ensuring the identity and purity of this important compound for its intended applications in research and drug development.

References

  • Structural, Electronic, and Optical Properties of Monoclinic Pharmaceutical Crystals: A DFT Study of Salicylic Acid, Acetylsalicylic Acid, Acetaminophen, and Ibuprofen | ACS Omega - ACS Publications. (2026).
  • NMR spectrum of the product 4-hydroxybenzoic acid. - ResearchGate. (n.d.).
  • Article - SciELO. (2024).
  • 4-Amino-3-hydroxybenzoic acid(2374-03-0) 13C NMR spectrum - ChemicalBook. (n.d.).
  • 3-Hydroxybenzoic acid(99-06-9) 13C NMR spectrum - ChemicalBook. (n.d.).
  • 3-Hydroxy-4-methylbenzoic acid(586-30-1) 13C NMR spectrum - ChemicalBook. (n.d.).

Sources

Comparative

A Senior Application Scientist's Guide to 4-Acetamido-3-hydroxybenzoic Acid as a Reference Standard in Analytical Chemistry

In the landscape of analytical chemistry, particularly within pharmaceutical and drug development sectors, the integrity of quantitative analysis hinges on the quality of the reference standards employed. This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of analytical chemistry, particularly within pharmaceutical and drug development sectors, the integrity of quantitative analysis hinges on the quality of the reference standards employed. This guide provides an in-depth technical comparison of 4-Acetamido-3-hydroxybenzoic acid as a reference standard, evaluating its performance characteristics against viable alternatives. Through a synthesis of established analytical principles and practical experimental insights, this document serves as a critical resource for researchers, scientists, and drug development professionals.

The Foundational Role of Reference Standards in Analytical Integrity

A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical assays.[1][2] Its primary role is to ensure the accuracy, precision, and reliability of analytical data, forming the bedrock of method validation and routine quality control. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide rigorous guidelines for the qualification and use of reference standards, emphasizing their high purity and suitability for the intended purpose.[1][3][4] For impurity analysis, reference standards are crucial for both identification and quantification, ensuring that drug substances and products meet stringent safety and quality criteria.

Profiling 4-Acetamido-3-hydroxybenzoic Acid

4-Acetamido-3-hydroxybenzoic acid (CAS 10098-40-5) is a substituted aromatic acid and a known impurity and reactant in the synthesis of various organic molecules, including those with cytotoxic and antitumor activity.[5][6] Its chemical structure is presented below:

Chemical Structure of 4-Acetamido-3-hydroxybenzoic Acid:

  • Molecular Formula: C9H9NO4[7][8]

  • Molecular Weight: 195.17 g/mol [7]

As a reference standard, its primary application lies in the accurate identification and quantification of this specific impurity in active pharmaceutical ingredients (APIs) and formulated drug products. A sample Certificate of Analysis for a commercially available 4-Acetamido-3-hydroxybenzoic acid reference standard indicates a chromatographic purity of >90%.[9] While suitable for some research purposes, this purity level may not be optimal for a primary reference standard in stringent cGMP environments, where higher purity is generally required.

Comparative Analysis: Alternatives to 4-Acetamido-3-hydroxybenzoic Acid

In the absence of a high-purity (>99.5%) certified reference standard for 4-Acetamido-3-hydroxybenzoic acid, or for the purpose of method development and validation, structurally similar aromatic acids are often employed as alternative or comparative standards. This guide considers two such alternatives: 4-Hydroxybenzoic acid and 3-Hydroxybenzoic acid.

Alternative Reference Standards:
  • 4-Hydroxybenzoic Acid (p-hydroxybenzoic acid): A widely used preservative and a common pharmaceutical secondary standard. It is readily available as a certified reference material (CRM) with high purity.

  • 3-Hydroxybenzoic Acid (m-hydroxybenzoic acid): An isomer of 4-hydroxybenzoic acid, also available as a high-purity analytical standard.[10][11]

The selection of an appropriate reference standard is a critical decision in analytical method development. The following diagram illustrates the key considerations in this process:

Reference Standard Selection A Analytical Need (e.g., Impurity Quantification) B Availability of Primary Standard A->B C Purity & Characterization B->C If available D Structural Similarity B->D If not available G Selected Reference Standard C->G E Physicochemical Properties (Solubility, Stability) D->E E->G F Cost & Availability F->G

Caption: Decision workflow for selecting an appropriate analytical reference standard.

Physicochemical Properties and Purity Comparison

A direct comparison of the key physicochemical properties and typical purity of 4-Acetamido-3-hydroxybenzoic acid and its alternatives is crucial for assessing their suitability.

Property4-Acetamido-3-hydroxybenzoic Acid4-Hydroxybenzoic Acid3-Hydroxybenzoic Acid
CAS Number 10098-40-5[7]99-96-799-06-9[10]
Molecular Formula C9H9NO4[7]C7H6O3C7H6O3[10]
Molecular Weight 195.17 g/mol [7]138.12 g/mol [12][13]138.12 g/mol [10]
Melting Point Not specified215 - 217 °C[14]214.5 °C[10]
Solubility DMSO (Slightly), Methanol (Slightly)[6]Water (5 g/L)[14]Soluble in alcohol[10]
Typical Purity >90% (Chromatographic)[9]≥98.0% (HPLC)[14]≥99.0% (HPLC)[10]
Storage 2-8°C[6]2-30°CStore in a cool, dry place[15]

Expert Analysis: The lower purity of the commercially available 4-Acetamido-3-hydroxybenzoic acid standard presents a significant drawback for its use as a primary quantitative standard. In contrast, 4-hydroxybenzoic acid and 3-hydroxybenzoic acid are available with higher, certified purity, making them more reliable for establishing analytical traceability.

Experimental Protocols: A Framework for Method Validation

The validation of an analytical method ensures that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for validating analytical procedures.[16]

High-Performance Liquid Chromatography (HPLC) Method for Aromatic Acid Analysis

The following is a generalized HPLC protocol that can be adapted for the analysis of 4-Acetamido-3-hydroxybenzoic acid and its alternatives. The causality behind these experimental choices is to achieve adequate separation and quantification of these polar aromatic compounds.

Experimental Workflow:

Caption: A typical workflow for HPLC analysis of aromatic acids.

Step-by-Step Methodology:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the reference standard (4-Acetamido-3-hydroxybenzoic acid, 4-Hydroxybenzoic acid, or 3-Hydroxybenzoic acid) into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., methanol or a mixture of water and methanol). This serves as the stock standard solution.

    • Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

  • Sample Preparation:

    • Accurately weigh a portion of the sample containing the analyte of interest.

    • Extract the analyte with a suitable solvent, using techniques such as sonication or vortexing to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 stationary phase is chosen for its ability to retain and separate moderately polar compounds like aromatic acids.

    • Mobile Phase: A gradient elution is often preferred for complex samples. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 2.5) and an organic modifier (e.g., methanol or acetonitrile). The acidic pH helps to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV detection at a wavelength determined by the maximum absorbance of the analyte (e.g., around 254 nm for aromatic compounds).

    • Injection Volume: 10 µL.

  • Data Analysis and Validation:

    • System Suitability: Before sample analysis, inject the standard solution multiple times to ensure the system is performing adequately. Key parameters include tailing factor, theoretical plates, and repeatability of peak areas.

    • Linearity: Plot the peak area response versus the concentration of the working standard solutions and perform a linear regression analysis. A correlation coefficient (r²) of >0.999 is typically desired.

    • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the reference standard at different concentration levels.

    • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision) by analyzing multiple preparations of the sample. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).

    • Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components.

Trustworthiness and Self-Validating Systems

A robust analytical method is a self-validating system. This means that built-in checks and controls are in place to continuously monitor its performance. The use of a well-characterized reference standard is the cornerstone of this system. For instance, the consistent retention time and peak shape of the reference standard in every analytical run provide confidence in the system's stability and the identity of the analyte in the sample.

The following diagram illustrates the interconnectedness of a self-validating analytical system:

Self_Validating_System RS Certified Reference Standard MV Validated Analytical Method RS->MV Foundation of Data Reliable & Defensible Data RS->Data SST System Suitability Testing MV->SST Includes MV->Data QC Quality Control Samples SST->QC Monitors QC->Data Ensures

Caption: The components of a self-validating analytical system.

Conclusion and Recommendations

4-Acetamido-3-hydroxybenzoic acid can serve as a reference standard for the identification and qualitative assessment of this specific impurity. However, for quantitative applications in a regulated environment, its currently available purity of >90% may be a limiting factor.

Recommendations:

  • For qualitative identification , the available 4-Acetamido-3-hydroxybenzoic acid reference standard is suitable.

  • For quantitative analysis , it is highly recommended to either:

    • Source a 4-Acetamido-3-hydroxybenzoic acid reference standard with a certified purity of >99.5%.

    • Utilize a well-characterized, high-purity alternative such as 4-Hydroxybenzoic acid or 3-Hydroxybenzoic acid as a surrogate standard for method development and validation, with appropriate justification and determination of a relative response factor if necessary.

  • All analytical methods employing these reference standards must be thoroughly validated according to ICH Q2(R1) guidelines to ensure the reliability and accuracy of the results.

By adhering to these principles and employing a rigorous, science-based approach to the selection and use of reference standards, analytical scientists can ensure the integrity of their data and contribute to the development of safe and effective pharmaceutical products.

References

  • PLC Chemical. (n.d.). 4-Acetamido-3-hydroxybenzoic Acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-hydroxy-. Retrieved from [Link]

  • Loba Chemie. (n.d.). 3-HYDROXYBENZOIC ACID. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ECA Academy. (2024, May 15). USP: <11> Reference Standards - Draft published for Comment. Retrieved from [Link]

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